| Property | Description |
|---|---|
| Chemical Name | Calcium alpha-ketoglutarate Monohydrate [1] |
| CAS Registry Number | 402726-78-7 [1] [2] [3] |
| Molecular Formula | C₅H₆CaO₆ [1] |
| Form | Typically a white, crystalline powder [2] [3] |
| Minimum Purity | Often supplied at ≥98% purity for research [2] [3] |
The table below summarizes quantitative data and key findings from pivotal studies on Ca-AKG.
| Study Model | Dosage & Duration | Key Findings | Citation / Reference |
|---|---|---|---|
| Human Clinical Trial (ABLE RCT) | 1 g/day sustained-release Ca-AKG for 6 months (intervention) with 3 months follow-up. | Primary outcome: Change in DNA methylation age. Secondary outcomes: Inflammatory/metabolic blood markers, handgrip strength, arterial stiffness, etc. (Study completed in 2023, results pending). | [4] |
| Human Retrospective Study | ~1 g/day (in Rejuvant formulation) for average of 7 months. | Average decrease of 8 years in biological age (DNA methylation age) from baseline (p=6.538x10⁻¹²). | [5] |
| Human Clinical Trial (Postmenopausal Women) | 6 g/day Ca-AKG for 6 months. | Increased bone mass density by ~2%; significant reduction in bone resorption marker CTX. | [4] |
| Mouse Study (Aging) | Not specified in excerpt. | Increased lifespan, reduced frailty, decreased chronic inflammation, and delayed onset of age-related conditions. | [5] [6] |
| Human Safety Studies | Up to 4.5 g/day for up to 3 years. | Found to be safe and well-tolerated. | [4] [7] [6] |
For researchers designing studies, the methodology from a recent randomized controlled trial provides a robust reference model.
Reference Study Design: "ABLE" - A double-blind, placebo-controlled RCT investigating Ca-AKG in 120 middle-aged individuals [4].
Participant Recruitment:
Intervention:
Data Collection and Assessments:
Ca-AKG influences multiple cellular pathways. Research suggests its interaction with mTOR signaling is significant for its neuroprotective and potential anti-aging effects [8].
This diagram illustrates the proposed mechanism where Ca-AKG replenishes the TCA cycle, influencing energy-dependent mTORC1 signaling [8].
Ca-AKG also serves as a precursor for glutamate and a substrate for TET enzymes involved in DNA demethylation, influencing epigenetic regulation [4] [8].
Within the mitochondria, the Krebs (TCA) cycle is fundamental for aerobic energy production. Ca-AKG's primary role is as a source of alpha-ketoglutarate (AKG), a crucial metabolic intermediate [1] [2].
The role of Ca-AKG extends far beyond the Krebs cycle, influencing signaling pathways and cellular functions with direct research implications. The table below summarizes key mechanisms and the experimental models used to elucidate them.
| Mechanism / Benefit | Experimental Model | Key Findings / Quantitative Data |
|---|---|---|
| Anti-inflammatory & Cartilage Protection | IL-1β-treated chondrocytes; OA mouse model [4] | ↓ pro-inflammatory cytokines (IL-6, TNF-α); ↓ MMP-13 activity; improved histological scores [4]. |
| Mitochondrial Biogenesis & Antioxidant Defense | Aging models; H₂O₂-induced oxidative stress [4] [5] | Activated AMPK-PGC-1α/Nrf2 pathway; ↑ mitochondrial biogenesis; ↓ mitochondrial ROS via SIRT3/SOD2 [4] [5]. |
| Stem Cell Proliferation & Muscle Regeneration | Rat Dental Pulp Stem Cells (rDPSCs); injured mouse skeletal muscle [6] [2] | ↑ rDPSC proliferation & migration; ↑ osteogenic markers (RUNX2, OPN); ↑ satellite cell count & muscle fiber size [6] [2]. |
| Osteogenic Differentiation & Bone Formation | Rat Dental Pulp Stem Cells (rDPSCs) [6] | ↑ Calcium deposition; ↑ Alkaline Phosphatase (ALP) activity; activation of β-catenin/PI3K/Akt pathway [6]. |
| Lifespan & Healthspan Extension | Aging mice (C57BL/6) [7] | Extended median lifespan; ↓ systemic inflammatory cytokines; ↑ anti-inflammatory IL-10; compressed morbidity [7]. |
The following diagram synthesizes findings from multiple studies to illustrate the interconnected signaling pathways through which Ca-AKG influences osteogenic differentiation, a key process for bone health.
Integrated signaling pathways for Ca-AKG-induced osteogenic differentiation and antioxidant defense.
While preclinical data is compelling, significant gaps remain before Ca-AKG can be translated into clinical applications or therapeutics [2].
Alpha-ketoglutarate (AKG) represents a pivotal metabolic intermediate positioned at the nexus of multiple crucial biological pathways, serving both as a key component in cellular energy production and as a signaling molecule with increasingly recognized geroprotective properties. As an integral metabolite in the tricarboxylic acid (TCA) cycle, AKG determines the overall rate of mitochondrial respiration and energy generation through its conversion to succinyl-CoA, a process catalyzed by the alpha-ketoglutarate dehydrogenase complex [1]. Beyond its canonical role in central carbon metabolism, AKG functions as a critical nitrogen scavenger and precursor for the synthesis of glutamate and glutamine, thereby stimulating protein synthesis while simultaneously inhibiting protein degradation in muscular tissue [1]. This dual functionality positions AKG as a unique therapeutic candidate for addressing age-related metabolic decline and cellular dysfunction.
The molecular versatility of AKG extends to its recently discovered roles in epigenetic regulation, oxidative stress response, and longevity pathways. AKG serves as an essential co-substrate for dioxygenase enzymes, including those responsible for DNA and histone demethylation, thereby influencing gene expression patterns associated with aging and cellular senescence [1] [2]. Furthermore, emerging evidence indicates that AKG participates in cellular redox homeostasis by modulating mitochondrial function and reactive oxygen species (ROS) production, mechanisms that have profound implications for age-related tissue degeneration [3]. The compound's ability to attenuate oxidative stress-induced damage while promoting metabolic flexibility has generated significant interest in its potential application as a therapeutic intervention for age-related disorders.
Table 1: Fundamental Characteristics and Biological Functions of Alpha-Ketoglutarate
| Characteristic | Description | Biological Significance |
|---|---|---|
| Chemical Designations | 2-oxoglutarate, 2-oxopentanedioic acid | Key metabolic intermediate in TCA cycle [1] |
| Solubility & Stability | Highly water-soluble with high stability in aqueous solutions | Favorable pharmacokinetic properties for supplementation [1] |
| Primary Metabolic Role | Nitrogen scavenger, precursor to glutamate/glutamine | Stimulates protein synthesis, inhibits protein degradation in muscles [1] |
| Absorption Characteristics | Best absorbed from upper small intestine, enhanced by low pH, Fe²⁺, SO₄²⁻ ions | Informed administration protocols for optimal bioavailability [1] |
| Longevity Evidence | Extends lifespan in C. elegans through ATP synthase and TOR inhibition | Foundation for geroprotective applications [1] |
Recent investigations have substantially advanced our understanding of AKG's potential as a therapeutic intervention for age-related physiological decline, with compelling evidence emerging from multiple model systems and experimental approaches. A 2025 study published in Pharmaceuticals demonstrated that AKG administration significantly alleviates oxidative stress-induced neuronal senescence through modulation of the mTOR signaling pathway [3] [4]. Using both H₂O₂-induced senescence in HT22 cells and a D-galactose-induced brain aging mouse model, researchers established that AKG treatment enhances cell viability, reduces intracellular ROS levels, restores mitochondrial membrane potential, and downregulates critical senescence markers including p53 and p21 [3]. These cellular observations translated to functional improvements, with AKG-treated aging mice exhibiting enhanced cognitive performance in Morris water maze tests, prolonged vestibulomotor function in rotarod assessments, and reduced overall brain oxidative damage [3].
The therapeutic potential of AKG extends beyond neurological applications to include musculoskeletal disorders commonly associated with aging. A 2024 investigation published in Aging Cell revealed that AKG supplementation ameliorates temporomandibular joint osteoarthritis (TMJOA) in both naturally aging mice and surgical injury models [5]. Through detailed histological and molecular analyses, researchers established that AKG administration preserves cartilage integrity by increasing collagen II (Col2) production while reducing expression of the cartilage-degrading enzyme ADAMTS5 [5]. Importantly, this study identified the IKK/NF-κB signaling pathway as a key mechanistic target, with AKG effectively suppressing the chronic inflammatory signaling that drives joint degeneration in age-related osteoarthritis [5]. These findings suggest that AKG operates through both structural reinforcement of extracellular matrix components and modulation of inflammatory cascades.
Further expanding the scope of AKG's therapeutic relevance, a 2025 study in Nature Communications demonstrated that AKG mitigates insulin resistance and metabolic inflexibility in a mouse model of Ataxia-Telangiectasia [6]. This research revealed that AKG supplementation alleviates systemic glucose intolerance while reducing cerebellar Purkinje cell degeneration, effects attributed to the compound's ability to restore metabolic homeostasis and compensate for glutamine dependence in ATM-deficient systems [6]. The convergence of evidence across these distinct model systems underscores AKG's fundamental role in maintaining metabolic flexibility—a hallmark of youthful physiological function that progressively declines with aging.
Table 2: Summary of Recent Preclinical Studies on AKG in Aging Models
| Study Focus | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Brain Aging [3] | H₂O₂-induced HT22 cells; D-galactose-induced brain aging mice | Dose-dependent improvement in cognitive function, reduced senescence markers | mTOR pathway suppression; enhanced mitochondrial function; reduced oxidative stress |
| Joint Health [5] | Naturally aged mice; surgical joint injury rats | Improved cartilage structure; increased collagen II; reduced cartilage breakdown | Inhibition of IKK/NF-κB inflammatory signaling; downregulation of ADAMTS5 |
| Metabolic Function [6] | Atm-knockout mice with inherent metabolic defects | Improved glucose tolerance; reduced Purkinje cell degeneration | Alleviation of glutamine dependence; restoration of metabolic flexibility |
The mechanistic target of rapamycin (mTOR) pathway emerges as a central signaling nexus through which AKG exerts its geroprotective effects, particularly in the context of neuronal aging. Comprehensive proteomic analyses following AKG treatment in H₂O₂-induced senescent HT22 cells revealed significant suppression of mTOR phosphorylation alongside activation of ULK1, indicating enhanced autophagic flux and restoration of metabolic homeostasis [3]. This modulation of mTOR signaling translated to functionally relevant outcomes, including reduced expression of senescence-associated proteins p53 and p21 and decreased secretion of pro-inflammatory mediators comprising the senescence-associated secretory phenotype (SASP) [3]. The mechanistic relationship between AKG administration and downstream effects on cellular senescence appears to involve a coordinated regulation of complementary pathways, as illustrated below:
AKG influences neuronal aging through coordinated mTOR pathway regulation and autophagy induction.
AKG demonstrates significant efficacy in counteracting age-associated oxidative damage through multiple complementary mechanisms. In D-galactose-induced aging models, AKG administration significantly enhanced antioxidant capacity by elevating superoxide dismutase (SOD) and glutathione (GSH) activities while concurrently reducing markers of oxidative damage including lipid peroxidation (malondialdehyde, MDA) and protein carbonylation [3]. These improvements in redox homeostasis were observed in both central nervous tissue and systemic circulation, indicating AKG's ability to preserve oxidative balance across biological compartments. At the mitochondrial level, AKG treatment restored membrane potential integrity and normalized ATP production in aging brains, confirming its beneficial effects on bioenergetic competence [3]. The preservation of mitochondrial function directly correlated with improved cellular resilience against oxidative challenge, highlighting the interdependence between metabolic regulation and oxidative stress resistance in the aging process.
The anti-inflammatory properties of AKG contribute significantly to its protective effects against age-related tissue degeneration, particularly in articular cartilage. Molecular analyses revealed that AKG suppresses activation of the IKK/NF-κB signaling cascade, a master regulator of inflammatory responses that becomes chronically activated in aging tissues [5]. This pathway inhibition resulted in reduced production of inflammatory mediators that drive cartilage degradation in osteoarthritis models. The relationship between AKG supplementation and inflammatory signaling outcomes involves multiple tissue protective mechanisms:
AKG preserves joint tissue by inhibiting inflammatory cascades and promoting cartilage matrix integrity.
The demonstrated efficacy of AKG in mitigating oxidative stress-induced neuronal senescence positions it as a promising therapeutic candidate for age-related neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and directly influence cerebral metabolism enables targeted effects on vulnerable neuronal populations [3] [4]. Particularly noteworthy is AKG's capacity to improve cognitive performance in aging models, as evidenced by enhanced spatial learning and memory retention in Morris water maze testing [3]. These functional benefits correlate with molecular evidence of reduced oxidative damage and preserved mitochondrial function in brain tissue, suggesting that AKG addresses fundamental mechanisms driving neurosenescence. The simultaneous modulation of mTOR signaling and enhancement of autophagic clearance mechanisms further supports AKG's potential application in proteinopathies such as Alzheimer's and Parkinson's diseases, where impaired proteostasis contributes significantly to pathogenesis.
AKG's demonstrated benefits for joint health extend beyond temporomandibular osteoarthritis to potentially include other forms of degenerative joint disease [5]. The compound's dual mechanism of action—simultaneously enhancing cartilage matrix synthesis while suppressing inflammatory catabolic processes—represents a comprehensive approach to osteoarthritis management that contrasts with conventional symptomatic treatments. AKG's foundational role in collagen biosynthesis, serving as both a cofactor for prolyl-4-hydroxylase and a precursor for proline synthesis, provides a mechanistic basis for its structural benefits to articular tissues [1]. The dose-dependent preservation of cartilage integrity observed in both aging and injury models suggests potential clinical application for preventing or slowing the progression of osteoarthritis, particularly if initiated during early stages of disease development.
The ability of AKG to improve metabolic flexibility and mitigate insulin resistance has significant implications for age-related metabolic disorders [6]. Research in Atm-knockout models demonstrated that AKG supplementation alleviates systemic glucose intolerance and reduces dependence on glutamine as an alternative fuel source, indicating improved mitochondrial function and substrate utilization. These metabolic benefits extended to protection of insulin-sensitive neuronal populations, particularly cerebellar Purkinje cells, suggesting that AKG may address both peripheral and central manifestations of metabolic dysfunction. The correlation between improved HOMA-IR indices and enhanced motor function further supports the interconnection between metabolic health and neurological integrity in aging, positioning AKG as a potential intervention for addressing multiple age-related conditions through fundamental metabolic mechanisms.
Standardized protocols for evaluating AKG's effects on cellular senescence typically employ H₂O₂-induced premature senescence models in relevant cell lines, such as HT22 hippocampal neurons [3]. The established methodology involves pretreating cells with varying concentrations of AKG (typically 0.5-5 mM) for 24 hours before exposure to H₂O₂ (100-200 μM) for 1-2 hours to induce oxidative stress and senescence initiation. Following this induction phase, comprehensive assessment includes:
The D-galactose-induced aging model represents a well-established protocol for investigating AKG's effects on brain aging in vivo [3]. The standard methodology involves subcutaneous or intraperitoneal administration of D-galactose (100-150 mg/kg/day) for 6-8 weeks to induce accelerated aging phenotypes in rodents, with AKG typically administered concomitantly via drinking water at concentrations ranging from 0.25% to 1% (w/v). Comprehensive assessment includes:
Advanced proteomic approaches provide comprehensive insights into AKG's mechanisms of action. The standard workflow includes:
Alpha-ketoglutarate emerges as a pleiotropic metabolite with significant potential for addressing multiple hallmarks of aging through its diverse mechanisms of action. The compound's ability to simultaneously modulate cellular metabolism, oxidative stress responses, inflammatory signaling, and proteostatic mechanisms positions it uniquely among candidate geroprotective interventions. The consistently demonstrated efficacy across distinct model systems—from cellular senescence to organismal aging—strengthens the evidence base supporting continued investigation of AKG as a therapeutic agent for age-related conditions.
The following table summarizes the general synthesis pathways as described in patents. Please note that these are adaptable frameworks, and specific conditions for obtaining the monohydrate crystal form would need to be optimized through experimentation [1] [2].
| Step | Reaction | Key Reagents | Example Molar Ratios (Weight Equivalents) | Example Conditions |
|---|
| 1 | Formation of Disodium AKG | Alpha-ketoglutaric Acid, Sodium Bicarbonate or Sodium Carbonate | • With NaHCO₃: 0.74 wt eq AKG per 1 wt eq NaHCO₃[cite[cite[cite [1] | • Temperature: 10-35°C • Stirring: ~2 hours [1] | | | | | • With Na₂CO₃: 1.14 wt eq AKG per 1 wt eq Na₂CO₃ [1] | | | 2 | Metathesis to Form Calcium AKG | Disodium AKG, Calcium Chloride | • ~0.95 wt eq CaCl₂ per 1 wt eq starting AKG [1] | • Temperature: 65-70°C • Stirring: ~4 hours [1] |
The workflow below illustrates the general synthesis and downstream process based on the methods from the patents.
For a successful synthesis, here are some key points distilled from the technical literature:
Given the need for a monohydrate-specific protocol, you may find these avenues helpful:
The table below summarizes the key available information on Ca-AKG's properties.
| Property | Description & Evidence |
|---|---|
| Solubility | Highly water-soluble; this property is leveraged to create effective formulations [1]. |
| Stability of AKG | The alpha-ketoglutarate (AKG) anion is inherently unstable in acidic environments, breaking down quickly [1]. |
| Stability of Ca-AKG | The calcium salt form significantly improves stability. The calcium cation acts as a buffer, protecting AKG from stomach acid and allowing it to reach the small intestine for absorption [1]. |
A primary strategy to overcome AKG's instability is the development of specialized delivery systems. Research and patent literature describe sustained-release compositions to improve pharmacokinetics.
The formulation workflow uses controlled-release matrices like Hydroxypropylmethylcellulose (HPMC) with varying molecular weights to modulate release rate [2]. These sustained-release formulations aim for a release rate of no more than 90% compared to immediate-release commercial products [2].
When working with Ca-AKG, consider these key methodological points from recent studies:
The search indicates a lack of publicly available, fundamental physicochemical data for Ca-AKG. You will likely need to conduct primary characterization to obtain:
AKG is a central metabolite in the Krebs cycle, and its cellular levels decrease with age. This decline is linked to reduced mitochondrial function and is considered a hallmark of the aging process [1] [2]. Ca-AKG supplementation aims to restore these declining levels.
The table below summarizes the core evidence and proposed mechanisms for Ca-AKG's role in healthy aging.
| Aspect | Description & Mechanism | Key Supporting Evidence |
|---|---|---|
| Endogenous Role & Age-Related Decline | Key intermediate in Krebs cycle; natural levels fall with age, impairing cellular energy, repair, and resilience [3] [1] [2]. | Preclinical models and analysis of aging biology [1] [2]. |
| Primary Proposed Mechanisms | • Cellular Energy & Metabolism: Fuels mitochondria [3] [4]. • Epigenetic Regulation: Substrate for TET enzymes, influencing DNA demethylation [1]. • Oxidative Stress & Inflammation: Acts as antioxidant, reduces inflammation, improves mitochondrial function [5]. • mTOR Signaling Pathway: Modulates mTOR activity, promoting autophagy and metabolic homeostasis [4] [5]. | | Muscle & Bone Health | • Muscle: Reduces protein degradation, stimulates protein synthesis via Akt/mTOR [3]. • Bone: Supports bone regeneration and mineral metabolism [3]. | Preclinical studies showing reduced muscle atrophy and improved bone growth [3]. | | Human Clinical Evidence (Biological Age) | Supplementation associated with reduction in biological age as measured by DNA methylation clocks [2]. | Human study (n=42) using Rejuvant (Ca-AKG + vitamins) reported ~8-year decrease in DNAm age after ~7 months [2]. |
For researchers, the details of experimental models and clinical trial designs are critical. The following tables summarize methodologies from key studies.
This model is used to study the effect of AKG on brain aging and cognitive function [5].
| Component | Experimental Detail |
|---|---|
| Model | D-galactose (D-gal)-induced aging in C57BL/6 mice. |
| Intervention | AKG administered at varying doses (e.g., 0.25%, 0.5%, 1%) in drinking water or diet. |
| Duration | Typically several weeks (e.g., 6-12 weeks) concurrent with D-gal induction. |
| Key Assessments | - Behavioral: Morris water maze (spatial memory), rotarod (motor coordination), passive avoidance (learning/memory).
This model investigates AKG's protective effects at the cellular level [5].
| Component | Experimental Detail |
|---|---|
| Cell Line | HT22 mouse hippocampal neuronal cells. |
| Senescence Induction | Treatment with hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 50-200 μM) for several hours. |
| AKG Pre-treatment | Cells incubated with AKG (e.g., 1-10 mM) for several hours (e.g., 24 hours) prior to H₂O₂ exposure. |
| Key Assessments | - Senescence Markers: SA-β-gal staining, expression of p53/p21 (Western blot).
This ongoing trial represents the state-of-the-art in clinical translation for Ca-AKG [1].
| Component | Trial Detail |
|---|---|
| Design | Double-blinded, placebo-controlled, randomized trial (RCT). |
| Participants | 120 healthy individuals, aged 40-60, with a DNA methylation age > chronological age. |
| Intervention | 1 g/day of sustained-release Ca-AKG vs. placebo for 6 months, with a 3-month follow-up. |
| Primary Outcome | Change in DNA methylation age from baseline to 6 months. |
| Secondary Outcomes | Handgrip/leg strength, arterial stiffness, body composition (DXA), aerobic capacity, blood biomarkers (inflammatory/metabolic). |
The diagram below illustrates the mechanism by which AKG protects against oxidative stress-induced neuronal senescence, based on proteomic and biochemical validation [5].
> AKG counters oxidative stress by inhibiting mTOR and improving mitochondrial function, thereby preventing neuronal senescence.
The evidence positions Ca-AKG as a promising geroprotector. Key considerations for the research community include:
Alpha-Ketoglutarate (AKG) is a central mitochondrial metabolite in the tricarboxylic acid (TCA) cycle, but its role extends far beyond energy production. It serves as a critical precursor for the biosynthesis of several amino acids, primarily through transamination and reductive amination reactions [1] [2] [3]. In these processes, AKG accepts an amino group to form the amino acid glutamate.
Glutamate, synthesized from AKG, then acts as a central amino group donor for the synthesis of other amino acids, including glutamine, proline, arginine, and leucine [1] [3] [4]. This makes AKG a key node in nitrogen metabolism and distribution.
The diagram below illustrates the central role of AKG in amino acid synthesis and its connection to core metabolic pathways.
AKG's central role in amino acid synthesis and collagen formation.
The following tables summarize key quantitative data and functional roles of the primary amino acids synthesized from AKG.
Table 1: Key Amino Acids Synthesized from AKG and Their Physiological Roles
| Amino Acid | Primary Pathway/Enzyme | Major Physiological Role | Key Research Findings |
|---|---|---|---|
| Glutamate | Reductive amination (GDH) or Transamination [1] [3] | Major excitatory neurotransmitter; nitrogen donor for other amino acids [1] [4] | Direct product of AKG amination; central to nitrogen metabolism [3]. |
| Glutamine | Glutamine synthetase (GS) [1] | Primary metabolic fuel for intestinal cells & immune cells; nitrogen transport [1] [4] | AKG is a precursor; glutamine becomes conditionally essential during stress [1]. |
| Proline | Via Pyrroline-5-Carboxylate (P5C) from Glutamate [1] | Critical component for collagen synthesis; affects bone tissue formation [1] | ~25% of dietary AKG is converted to proline in enterocytes; boosts collagen & bone formation [1]. |
| Arginine | Via Ornithine (from Glutamate) and the Urea Cycle [1] [5] | Stimulates secretion of growth hormone & IGF-1; precursor for nitric oxide [1] | Glutamine/glutamate from AKG are transformed into ornithine and then arginine [1]. |
Table 2: Documented Effects of AKG Supplementation in Models
| Model System | Supplementation Regimen | Observed Outcome Related to Protein/Amino Acid Metabolism | Reference |
|---|---|---|---|
| Growing Pigs | Enteral AKG administration | Increased proline levels in portal (45%) and arterial (20%) blood [1]. | [1] |
| Mouse Model | Oral AKG in drinking water (10 g/L) | Lowered body weight; influenced intestinal microbiota and innate immunity [6]. | [6] |
| C. elegans | AKG supplementation | Extended lifespan by inhibiting ATP synthase and TOR signaling [1] [2]. | [1] [2] |
For researchers aiming to investigate the role of AKG in amino acid synthesis, the following core methodologies from the literature can serve as a foundation.
This protocol is adapted from studies that administered AKG to live animal models and analyzed subsequent metabolic changes [1] [6].
AKG's role as a proline precursor is critically linked to collagen production. The following methods can be used to assess this functional outcome [1] [7].
The research into AKG's role as an amino acid precursor has significant implications across multiple fields.
This compound (Ca-AKG) represents a critical molecular entity in both pharmaceutical and nutritional sciences, combining the essential metabolic functions of alpha-ketoglutarate with the mineral benefits of calcium. As an endogenous intermediate in the Krebs cycle, alpha-ketoglutarate plays fundamental roles in cellular energy production, nitrogen transport, and oxidative metabolism. The calcium salt formulation significantly enhances the stability and bioavailability of this otherwise labile metabolite, making it suitable for therapeutic applications. Recent research has illuminated Ca-AKG's potential as a geroprotective compound with demonstrated ability to modulate biological aging processes in mammalian models, positioning it at the forefront of metabolic intervention strategies [1] [2].
The monohydrate crystal form provides superior stability for pharmaceutical manufacturing while maintaining the compound's solubility and metabolic activity. Ca-AKG's unique chemical properties allow it to function as both a metabolic substrate and a signaling molecule, influencing multiple cellular pathways including energy metabolism, epigenetic regulation, and oxidative stress response. Its inclusion in clinical research protocols has expanded dramatically in recent years, particularly in studies investigating interventions for age-related metabolic decline, neurodegenerative conditions, and musculoskeletal preservation [2] [3].
This compound possesses well-defined chemical and physical properties that determine its pharmaceutical applicability. The compound typically presents as a white or off-white crystalline powder with good solubility in aqueous solutions and limited solubility in organic solvents. The monohydrate form demonstrates enhanced stability compared to the anhydrous counterpart, particularly under controlled humidity conditions, making it preferable for pharmaceutical formulation development [4] [5].
Table 1: Physicochemical Specifications of this compound
| Parameter | Specification | Method/Notes |
|---|---|---|
| CAS Number | 402726-78-7 (monohydrate); 71686-01-6 (anhydrous) | Chemical Abstracts Registry |
| Molecular Formula | C₅H₆CaO₆ (monohydrate) | PubChem CID: 45357500 |
| Appearance | White or off-white crystalline powder | Visual inspection |
| Assay (HPLC) | ≥98.0-99% | Related substances method |
| Loss on Drying | ≤3.0% (105°C/3h) | Includes crystal water |
| pH (Solution) | 6.0-8.0 | 5% aqueous solution |
| Calcium Content | 18-21% | Elemental analysis |
| Heavy Metals | Pb ≤2ppm; Cd ≤2.5ppm; Hg ≤1.5ppm; As ≤3ppm | ICP-MS |
The molecular structure features coordination between the calcium cation and the two carboxylate groups of alpha-ketoglutarate, with one water molecule of crystallization completing the stable complex. This arrangement creates a balanced stoichiometry that preserves the metabolic activity of the alpha-ketoglutarate anion while providing a bioavailable calcium source. The monohydrate form demonstrates consistent batch-to-batch reproducibility when manufactured under controlled conditions, essential for pharmaceutical applications requiring precise dosing [5] [6].
The chemical synthesis of this compound via a two-step neutralization process represents the most widely implemented manufacturing approach, offering excellent scalability and purity profiles. This method utilizes readily available starting materials and establishes robust reaction conditions that minimize impurity formation while maximizing yield [7].
Table 2: Chemical Synthesis Protocol Parameters
| Step | Parameter | Specification | Conditions |
|---|---|---|---|
| Step 1: Disalt Formation | Reactants | α-Ketoglutaric acid + Sodium bicarbonate (or carbonate) | Aqueous solution |
| Molar ratio | 0.74:1 (acid:bicarbonate) or 1.14:1 (acid:carbonate) | Weight equivalents | |
| Temperature | 10-35°C | Controlled addition | |
| Time | 2 hours | Complete reaction | |
| pH range | 5.0-11.9 | Monitoring required | |
| Step 2: Calcium Salt Formation | Reactants | Disodium α-ketoglutarate + Calcium chloride | Aqueous solution |
| Molar ratio | 0.95:1 (CaCl₂:acid) | Weight equivalents | |
| Temperature | 65-70°C | Controlled precipitation | |
| Time | 4 hours | Complete reaction | |
| Workup | Filtration, washing, drying | Isolate monohydrate |
Step 1: Formation of Disodium Alpha-Ketoglutarate
Step 2: Metathesis to Calcium Salt
This optimized protocol generates high-purity Ca-AKG with minimal formation of byproducts such as calcium carbonate, which can be challenging to remove from the final product. The temperature control during both reaction steps proves critical for obtaining the desired monohydrate crystal form with appropriate particle size distribution for pharmaceutical applications [7].
The enzymatic synthesis approach offers a bio-catalytic alternative that eliminates potential genotoxic impurities associated with chemical synthesis routes. This method utilizes L-glutamic acid oxidase to convert L-glutamic acid directly to alpha-ketoglutaric acid through oxidative deamination, followed by calcium salt formation [9].
Procedure:
The enzymatic method provides several advantages, including higher specificity, reduced formation of byproducts, and elimination of potential genotoxic impurities that may originate from chemical synthesis starting materials. This approach proves particularly valuable for pharmaceutical-grade material where strict control of impurities is essential [9].
Rigorous quality control testing ensures the identity, purity, and potency of this compound for research and pharmaceutical applications. The following specifications represent current industry standards for high-purity material [5]:
Table 3: Quality Control Specifications and Testing Methods
| Test Parameter | Acceptance Criteria | Test Method | |-------------------|-------------------------|-----------------| | Identification | Complies | HPLC/FTIR | | Appearance | White or off-white powder | Visual | | Assay (HPLC) | ≥98.0% | Reverse-phase HPLC | | Loss on Drying | ≤3.0% | 105°C for 3 hours | | pH (5% solution) | 6.0-8.0 | Potentiometric | | Calcium Content | 18-21% | Complexometric titration/ICP | | Heavy Metals | | | Lead (Pb) | ≤2 ppm | ICP-MS | | Cadmium (Cd) | ≤2.5 ppm | ICP-MS | | Mercury (Hg) | ≤1.5 ppm | ICP-MS | | Arsenic (As) | ≤3 ppm | ICP-MS | | Microbiological | | | Total Plate Count | ≤1000 cfu/g | USP <61> | | Yeast & Mold | ≤300 cfu/g | USP <61> | | Coliforms | ≤10 cfu/g | USP <62> |
High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the potency and purity of Ca-AKG. The reverse-phase method typically utilizes a C18 column with a mobile phase consisting of buffer (typically phosphate or acetate) and organic modifier (acetonitrile or methanol). Detection employs UV absorbance at 210-220 nm to capture the carbonyl chromophore. System suitability requirements include resolution from known impurities and tailing factor within specified limits.
Loss on drying determination provides critical information about the hydration state and residual solvent content. The monohydrate form typically demonstrates approximately 2.5-3.0% weight loss when dried at 105°C for 3 hours, consistent with theoretical calculations. Significant deviations may indicate inappropriate crystal form or excess moisture content.
Elemental analysis for calcium content confirms correct stoichiometry and absence of excess calcium salts. Techniques include complexometric titration with EDTA or more advanced inductively coupled plasma (ICP) methods. Consistent calcium content within the 18-21% range confirms proper salt formation and purity [5].
This compound exerts multifaceted biological effects through its dual role as a metabolic intermediate and signaling molecule. The compound demonstrates pleiotropic activity across multiple physiological systems, with particularly promising effects on aging processes and oxidative stress response [1] [3].
Metabolic Functions:
Anti-Aging Mechanisms: Recent clinical evidence demonstrates that Ca-AKG supplementation produces an average decrease in biological aging of 8 years as measured by DNA methylation clocks (p-value=6.538×10⁻¹²) [1]. This remarkable effect appears mediated through multiple interconnected mechanisms:
The following diagram illustrates the primary molecular mechanisms through which Ca-AKG exerts its geroprotective effects:
The effects of Ca-AKG on mTOR signaling represent a particularly significant mechanism for its geroprotective properties. Proteomic profiling and KEGG pathway enrichment analyses have identified mTOR signaling pathways as key targets for AKG's anti-aging activity [3]. Mechanistically, AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis. These molecular effects translate to improved physiological function, as demonstrated by enhanced cognitive performance, reduced oxidative stress parameters, and improved mitochondrial function in both cellular and animal models of aging [3].
The following experimental workflow illustrates the typical protocol for evaluating Ca-AKG effects in preclinical models:
This compound has been investigated in multiple clinical contexts, with emerging evidence supporting its application in aging intervention, musculoskeletal health, and metabolic optimization. Well-designed clinical trials have established safety profiles and preliminary efficacy for several indications [1] [2].
Anti-Aging Intervention Protocol:
Bone Health Application:
Musculoskeletal Health:
Beyond pharmaceutical applications, Ca-AKG finds utility in multiple commercial sectors including dietary supplements, functional foods, and cosmetic formulations. The compound's favorable safety profile (GRAS designation) supports inclusion in consumer health products targeting healthy aging, physical performance, and metabolic health [5] [6].
Formulation Considerations:
While the current evidence for Ca-AKG's biological activity is promising, several limitations warrant consideration in research planning and interpretation. Future studies should address these constraints to fully elucidate the compound's therapeutic potential [1] [2].
Current Limitations:
Future Research Directions:
This compound represents a promising metabolic intervention with compelling preclinical and preliminary clinical evidence supporting its geroprotective effects. The well-established synthesis protocols enable production of high-purity material suitable for pharmaceutical applications, while multiple analytical methods ensure appropriate quality control. The compound's multimodal mechanism of action, targeting fundamental aging processes including epigenetic regulation, oxidative stress, mitochondrial function, and nutrient signaling, positions it uniquely in the landscape of metabolic therapeutics.
Ongoing and future randomized controlled trials will provide critical evidence regarding its efficacy in human aging intervention. Research professionals should consider Ca-AKG as a valuable tool for investigating metabolic approaches to healthspan extension and age-related disease prevention. The established safety profile at doses up to 6 g/day supports its inclusion in clinical research protocols targeting metabolic health, musculoskeletal function, and healthy aging.
Calcium alpha-ketoglutarate (Ca-AKG) represents a critical salt form of alpha-ketoglutarate (AKG), an endogenous intermediate in the tricarboxylic acid (TCA) cycle that has emerged as a multifaceted regulator of cellular processes. As a stable, bioavailable compound, Ca-AKG provides both AKG and calcium ions to biological systems, making it particularly valuable for in vitro research applications. AKG functions not only as a central metabolic intermediate but also as a signaling molecule, epigenetic regulator, and substrate for various dioxygenases involved in cellular responses to hypoxia and epigenetic modifications. The calcium component further enhances its utility in studies investigating calcium-dependent signaling pathways and cellular homeostasis.
The scientific interest in Ca-AKG has expanded substantially due to its demonstrated effects on fundamental biological processes including cellular proliferation, apoptosis, epigenetic regulation, and metabolic reprogramming. Research indicates that AKG levels naturally decline with age, and supplementation with Ca-AKG may counteract age-related cellular dysfunction [1]. In cancer biology, AKG exhibits concentration-dependent effects on tumor cell behavior, influencing progression through multiple molecular pathways [2]. Additionally, reproductive biology studies reveal that AKG plays important roles in oocyte maturation and embryonic development [3]. This document provides comprehensive application notes and detailed protocols for implementing Ca-AKG in various cell culture systems, summarizing key experimental findings, and offering standardized methodologies for researchers investigating this biologically significant compound.
Table 1: Summary of Ca-AKG Anti-Cancer Effects in Osteosarcoma Cell Lines
| Experimental Aspect | Cell Lines | Concentration Range | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| Proliferation Inhibition | Saos-2 (p53-null), HOS (p53 mutant) | 2.5-200 mM | Concentration-dependent inhibition; IC50 ≈ 35 mM for both lines | Decreased BrdU incorporation into DNA |
| Cell Cycle Effects | Saos-2, HOS | 10, 25, 50 mM | G1 phase arrest (G1 fraction increased from ~60-67% to ~72-74%) | Decreased cyclin D1 (HOS); Increased p21Waf1/Cip1 (Saos-2) |
| Apoptosis Induction | Saos-2, HOS | 10, 25, 50 mM | Significant increase in apoptotic cells; caspase-3 activation | Intrinsic pathway (caspase-9); Increased Bax/Bcl-2 ratio; JNK-dependent |
| Anti-Metastatic Potential | Saos-2, HOS | Not specified | Inhibition of migration and invasion in vitro | Reduced TGF-β and VEGF production |
| Molecular Pathway Modulation | Saos-2, HOS | Not specified | JNK activation; Reduced ERK1/2 activation | JNK inhibitor partially rescued cells from apoptosis |
Research has demonstrated that Ca-AKG exerts significant anti-cancer effects in osteosarcoma (OS) models, with studies showing potent activity against OS cell lines regardless of p53 status [2]. The anti-proliferative effects of Ca-AKG follow a clear concentration-dependent pattern, with significant inhibition observed at concentrations as low as 5-10 mM in Saos-2 and HOS cell lines, and an IC50 of approximately 35 mM for both lines. This suggests that Ca-AKG may have broad applicability against OS cells with different genetic backgrounds. Beyond simply inhibiting proliferation, Ca-AKG treatment fundamentally alters cell cycle progression by inducing G1 phase arrest, effectively preventing cells from entering the DNA synthesis phase. This cell cycle blockade is mediated through distinct mechanisms in different cell lines, highlighting the context-dependent nature of Ca-AKG's action.
At the molecular level, Ca-AKG promotes apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation and an increased Bax/Bcl-2 ratio [2]. This apoptotic process depends on JNK activation, as evidenced by the partial rescue observed with JNK-specific inhibitors. Perhaps equally importantly from a therapeutic perspective, Ca-AKG demonstrates anti-metastatic properties by inhibiting cell migration and invasion, two critical processes in cancer dissemination. These effects correlate with reduced production of pro-metastatic factors like TGF-β and pro-angiogenic VEGF, suggesting Ca-AKG can target multiple hallmarks of cancer progression simultaneously. The multifaceted anti-cancer activity of Ca-AKG positions it as a promising candidate for further investigation in combinatorial approaches for OS treatment.
Table 2: Dose-Dependent Effects of AKG on Cumulus-Oocyte Complexes
| Experimental Aspect | Low Concentration (30 µM) | High Concentration (750 µM) | Proposed Mechanism |
|---|---|---|---|
| Cumulus Expansion | Significant improvement | Marked suppression | GDF9-dependent mechanism; Rescue with GDF9 supplementation |
| Oocyte Quality | Enhanced quality and developmental competence | Reduced quality | Redox balance maintenance; Mitochondrial function improvement |
| Oxidative Stress Management | Reduced ROS in cumulus cells; Decreased GSH/NADPH consumption | Increased oxidative stress | GSH/NADPH transport via gap junctions; Antioxidant defense |
| Mitochondrial Function | Improved membrane potential and ATP production | Impaired function | Regulation of mitochondrial complex 1 related genes |
| Embryonic Development | Enhanced embryo development rates | Impaired development | Improved cytoplasmic maturation; Better blastocyst formation |
In reproductive physiology, AKG demonstrates remarkable dose-dependent dual effects on cumulus-oocyte complexes (COCs) during in vitro maturation [3]. At appropriate concentrations (30 µM), AKG exerts beneficial effects including improved cumulus expansion, enhanced oocyte quality, and superior embryo development outcomes. These positive effects are mediated through multiple interconnected mechanisms. AKG reduces excessive accumulation of reactive oxygen species (ROS) in cumulus cells while decreasing the consumption of glutathione (GSH) and NADPH. These critical antioxidants are then transported to oocytes via gap junctions, thereby reducing oxidative stress and apoptosis while maintaining redox balance in the developing oocytes. Additionally, AKG improves mitochondrial function by regulating mitochondrial complex 1-related gene expression in oocytes, helping maintain mitochondrial membrane potential and ATP production.
Conversely, at high concentrations (750 µM), AKG exerts adverse effects on in vitro maturation, suppressing cumulus expansion and reducing oocyte quality [3]. The suppression of cumulus expansion caused by high concentrations of AKG can be rescued with GDF9 supplementation, indicating the critical role of this oocyte-secreted factor in mediating AKG's effects. This demonstrates the concentration-sensitive nature of AKG in reproductive systems and highlights the importance of dose optimization for specific applications. The opposing effects at different concentrations also suggest that AKG may be influencing multiple molecular targets with different affinity thresholds. Researchers applying AKG to reproductive models should carefully titrate concentrations and consider pilot experiments to establish appropriate dosing for their specific system, as the optimal concentration may vary based on species, cell type, and culture conditions.
Objective: To evaluate the effects of Ca-AKG on cell proliferation and viability in osteosarcoma cell lines.
Materials:
Procedure:
Technical Notes: The anti-proliferative effects of Ca-AKG are concentration-dependent and time-dependent [2]. Ensure consistent pH across treatments as high concentrations of AKG may affect medium pH. Include sufficient replicates (n ≥ 6) for reliable statistical analysis. The BrdU incorporation assay provides specific information on DNA synthesis, while MTT gives broader viability assessment.
Objective: To determine the effect of Ca-AKG on cell cycle distribution using flow cytometry.
Materials:
Procedure:
Technical Notes: Ca-AKG typically induces G1 phase arrest in osteosarcoma cells [2]. Include appropriate controls for instrument setup and compensation. Ensure consistent cell handling and staining across all samples for comparative analysis. The expected outcome is a concentration-dependent increase in the G1 population with corresponding decreases in S and G2/M phases.
Objective: To evaluate Ca-AKG-induced apoptosis using caspase activation and apoptotic markers.
Materials:
Procedure:
Annexin V/Propidium Iodide Staining:
Caspase Activity Assessment:
Western Blot Analysis:
Technical Notes: Ca-AKG induces apoptosis primarily through the intrinsic pathway [2]. For mechanistic studies, consider including JNK inhibitors to confirm pathway involvement. The apoptotic response is concentration-dependent, with higher Ca-AKG concentrations typically inducing more significant effects.
Objective: To evaluate the anti-metastatic potential of Ca-AKG through migration and invasion assessment.
Materials:
Procedure: Migration Assay:
Invasion Assay:
Technical Notes: Ca-AKG treatment significantly inhibits both migration and invasion in osteosarcoma cells [2]. These effects correlate with reduced production of TGF-β and VEGF, which can be quantified by ELISA from conditioned media. Include positive controls (e.g., cells with known high migratory potential) and ensure consistent cell numbers across replicates.
Figure 1: Ca-AKG Signaling Pathways and Functional Outcomes in Cancer Cells
The visual representation illustrates the multifaceted molecular mechanisms through which Ca-AKG exerts its biological effects. The epigenetic regulation pathway represents a central mechanism where Ca-AKG serves as an essential co-substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including prolyl hydroxylases (PHDs), Ten-Eleven Translocation enzymes (TETs), and Jumonji C domain-containing lysine demethylases (KDMs) [2]. Through these enzymes, Ca-AKG influences DNA and histone demethylation processes, ultimately affecting gene expression patterns. Additionally, PHD activation by Ca-AKG promotes hypoxia-inducible factor (HIF-1α) destabilization, potentially disrupting hypoxic responses that many cancers depend on for growth and angiogenesis.
In parallel, Ca-AKG modulates key signaling pathways that control cell fate decisions. The activation of JNK and inhibition of ERK1/2 signaling creates a pro-apoptotic environment that favors cell death over survival and proliferation [2]. This signaling shift contributes to an increased Bax/Bcl-2 ratio, further promoting mitochondrial outer membrane permeabilization and initiation of the intrinsic apoptotic pathway. The metabolic effects of Ca-AKG stem from its central position in the TCA cycle, where it influences mitochondrial function, ATP production, and reactive oxygen species (ROS) regulation. These metabolic alterations can indirectly influence epigenetic and signaling processes, creating an integrated network of responses that collectively inhibit cancer cell proliferation, induce cell cycle arrest, promote apoptosis, and suppress metastatic behaviors through reduced production of factors like TGF-β and VEGF.
The dose-dependent dual nature of Ca-AKG effects represents a critical consideration for experimental design [3]. Research demonstrates that Ca-AKG can produce opposite effects at different concentrations, particularly evident in reproductive studies where 30 µM AKG enhanced oocyte maturation while 750 µM suppressed it. This nonlinear response pattern necessitates careful concentration optimization for each specific application and cell type. For anti-cancer investigations, effective concentrations typically range from 10-50 mM for direct anti-proliferative and pro-apoptotic effects [2], while physiological studies might utilize lower concentrations in the micromolar range. Researchers should implement comprehensive dose-response curves with sufficiently wide concentration ranges to identify both beneficial and potentially adverse effects.
Several factors influence the appropriate concentration range for specific experiments. Cell permeability varies between cell types and can significantly impact intracellular AKG accumulation. The metabolic state of cells may also influence their sensitivity to AKG manipulation, with rapidly proliferating cells potentially being more susceptible to AKG-mediated effects on biosynthesis. Additionally, the specific biological process under investigation determines appropriate dosing—epigenetic effects might occur at different concentrations than those required for metabolic modulation. Researchers should consider including both physiological (micromolar) and pharmacological (millimolar) concentrations in preliminary experiments to fully characterize responses in their specific model systems.
The genetic background of cell lines significantly influences their response to Ca-AKG treatment [2]. Studies using p53-null (Saos-2) and p53-mutant (HOS) osteosarcoma cell lines revealed similar anti-proliferative effects but some differences in molecular mechanisms underlying cell cycle arrest. This suggests that while Ca-AKG can be effective across different genetic contexts, the precise mechanisms may vary. Researchers should consider the specific genetic features of their model systems when interpreting results and designing mechanistic studies. Additionally, culture conditions including media composition, serum concentration, and cell density can influence AKG metabolism and should be standardized across experiments.
The buffering capacity of culture media represents another important technical consideration, as AKG addition may affect pH. Researchers should monitor and adjust pH as necessary to ensure that observed effects result from AKG itself rather than secondary pH changes. For prolonged experiments, the stability of AKG in culture conditions should be considered, with regular medium replacement if degradation is a concern. When comparing results across studies, careful attention should be paid to the specific salt form of AKG used (calcium, sodium, or other salts), as the cation component may independently influence cellular processes, particularly in studies of calcium signaling or mitochondrial function.
Calcium alpha-ketoglutarate represents a multifaceted metabolic modulator with diverse applications in cell culture and in vitro studies. The compiled data demonstrate its utility in cancer research, reproductive biology, and mechanistic studies of cellular signaling. The provided protocols offer standardized methodologies for evaluating Ca-AKG effects across multiple cellular processes, while the technical considerations highlight important factors for experimental design and interpretation. As research on this compound continues to evolve, these application notes provide a foundation for its rigorous implementation in scientific investigations.
A study published in Acta Pharmacologica Sinica details the development of a novel "turn-on" fluorescent chemosensor for α-ketoglutarate (α-KG), which is directly applicable to quantifying Ca-AKG [1].
The probe operates through a specific Schiff base reaction between the probe's amine group and the ketone group of α-KG. The interaction is enhanced by the presence of calcium ions (Ca²⁺), leading to a significant fluorescence enhancement ideal for quantification [1].
While the fluorescent probe is a direct method, other chromatographic and mass spectrometric techniques are standard for accurate quantification and can be adapted for Ca-AKG. The table below summarizes these methods based on general analytical knowledge and inferences from the search results.
Table 1: Comparison of Analytical Techniques for Ca-AKG Quantification
| Technique | Principle | Key Steps / Derivatives | Application Context (from search results) |
|---|---|---|---|
| Fluorescent Probe | "Turn-on" fluorescence via Schiff base reaction with α-KG [1]. | Incubation with probe and Ca²⁺ in EtOH; fluorescence read at 495 nm [1]. | Highly sensitive detection in serum and biological samples [1]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio. | Derivatization to ethoxime/tert-butyldimethylsilyl (TBDMS) derivatives to enhance volatility and stability [1]. | General method for keto acid profiling mentioned in methodological context [1]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity, detection by fragmentation patterns. | Derivatization with O-benzylhydroxylamine for improved detection [1]. | Suggested as a standard approach for analyzing TCA cycle intermediates [1]. |
For a comprehensive analysis, you can integrate the fluorescent probe method into a broader workflow. The diagram below outlines the key stages from sample preparation to data analysis.
Understanding the biological context of AKG can inform its analysis in different experimental models. Recent research highlights its role in mitigating oxidative stress in neuronal cells via the mTOR pathway.
This pathway is based on a 2025 study showing that AKG mitigates oxidative stress-induced neuronal senescence by suppressing the mTOR pathway and enhancing mitochondrial function [2].
The fluorescent probe method offers a highly sensitive and selective approach for quantifying α-KG, suitable for various biological samples. For absolute confirmation and highest accuracy, LC-MS/MS or GC-MS remains the gold standard. The choice of method depends on your specific requirements for sensitivity, throughput, and available instrumentation.
Calcium alpha-ketoglutarate (Ca-AKG) has emerged as a promising geroprotective compound with demonstrated efficacy in extending healthspan and lifespan across multiple animal models. As a key intermediate in the tricarboxylic acid (TCA) cycle, AKG serves not only as a metabolic intermediate but also as a signaling molecule and epigenetic regulator. Research has consistently shown that endogenous AKG levels decline significantly with age—by up to 90% between ages 40 and 80 in humans—making exogenous supplementation a compelling strategy for addressing age-related physiological decline [1]. These application notes provide a comprehensive reference for researchers investigating the therapeutic potential of Ca-AKG in aging interventions, with detailed dosing protocols, mechanistic insights, and standardized methodologies for consistent experimental implementation.
The significance of Ca-AKG in aging research stems from its pleiotropic effects on fundamental biological processes. As an obligatory co-substrate for α-ketoglutarate-dependent dioxygenases, including TET DNA demethylases and Jumonji-C domain-containing histone demethylases, AKG plays a crucial role in epigenetic regulation and maintenance of cellular identity [2] [3]. Preclinical evidence demonstrates that Ca-AKG supplementation can ameliorate multiple age-related conditions including osteoporosis, osteoarthritis, sarcopenia, and vascular dysfunction through diverse molecular mechanisms [2] [3] [1]. This document consolidates the most current and evidence-based dosing regimens from published studies to standardize methodologies across the research community.
Table 1: Ca-AKG Dosing Parameters in Preclinical Aging Studies
| Species/Model | Dose Concentration | Administration Method | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Aged Mice (18-month C57BL/6) | 0.25-0.75% in drinking water | Oral via drinking water | 1-6 months | Increased bone volume, reduced trabecular separation, enhanced osteoblast numbers | [3] |
| Aged Rats (24-month) | 0.75% in drinking water | Oral via drinking water | 6 weeks (2 weeks pre-surgery + 4 weeks post) | Accelerated bone defect healing, increased BMD and BV/TV | [3] |
| Mouse Osteoarthritis Model | Intra-articular injection (concentration NS) | Direct joint injection | Single injection | Reduced cartilage degradation, improved histological scores | [2] |
| Aged Mouse MSCs (in vitro) | 2 mM | Cell culture medium | 7-21 days (osteogenic differentiation) | Enhanced proliferation, migration, osteogenic differentiation | [3] |
| Piglets (weanling) | 1% in diet (10 g/kg) | Dietary supplementation | 28 days | Improved bone density, length, weight; enhanced phosphorus digestion | [4] |
| C. elegans | 0.5-10 mM | Liquid culture | Lifespan assessment | Extended lifespan in dose-dependent manner | [5] |
Table 2: Formulation Considerations for Ca-AKG Administration
| Parameter | Options | Advantages | Limitations |
|---|---|---|---|
| Salt Form | Ca-AKG, Na-AKG, Ornithine-AKG, Arginine-AKG | Ca-AKG offers better bioavailability and stability; combined calcium source | Sodium content may be limiting in some models; different salts show tissue preference |
| Vehicle | Drinking water, Standard diet, Nanoparticles (HA), Intra-articular injection | Water administration enables self-dosing; nanoparticles provide sustained release | Taste may affect consumption in some species; injection requires specialized technique |
| Bioavailability Enhancement | Sustained-release formulations, Nano-encapsulation, GPR99 agonists | Improved pharmacokinetics, reduced dosing frequency | Formulation complexity, potential for excipient effects |
| Stability | Protected from light and moisture, pH 6.5-7.5, -20°C long-term | Maintains chemical integrity and biological activity | Decomposition in acidic environments or with prolonged room temperature storage |
Research indicates that Ca-AKG exhibits dose-dependent efficacy across multiple models. In aged mice, a clear dose-response relationship was observed where 0.75% Ca-AKG in drinking water produced more significant improvements in bone mineral density and trabecular microstructure than the 0.25% concentration [3]. Similarly, in C. elegans lifespan studies, AKG extended lifespan in a dose-dependent manner across a concentration range of 0.5-10 mM [5]. The therapeutic window for Ca-AKG appears to be remarkably wide, with studies in hemodialysis patients demonstrating excellent safety profiles at doses up to 4.5 g/day for periods up to three years [1]. In animal models, no significant adverse effects have been reported at the commonly used dosing ranges, although mild gastrointestinal disturbances have been noted occasionally at higher doses in clinical settings [1].
The optimal dosing strategy must consider the specific research objectives and model characteristics. For age-related osteoporosis interventions, longer treatment durations (1-6 months) with moderate concentrations (0.25-0.75% in drinking water) have proven effective [3]. For osteoarthritis models, targeted intra-articular delivery may be more appropriate despite requiring specialized administration [2]. In agricultural species like piglets, dietary incorporation at 1% has demonstrated significant benefits for bone development and nutrient utilization [4]. Researchers should note that the calcium content of Ca-AKG (approximately 1.68 g calcium per 6 g Ca-AKG) should be accounted for in studies where calcium metabolism is a potential confounding factor [1].
Ca-AKG exerts its geroprotective effects through multiple interconnected signaling pathways and molecular mechanisms. The compound functions as both a metabolic intermediate and a signaling molecule, influencing various cellular processes that decline with age. The following diagram illustrates the key molecular pathways through which Ca-AKG impacts aging and age-related conditions:
Figure 1: Molecular Pathways of Ca-AKG in Aging Intervention
The epigenetic regulation mediated by Ca-AKG represents one of its most distinctive mechanisms of action. As an essential cofactor for α-ketoglutarate-dependent dioxygenases, AKG influences both DNA and histone methylation patterns. In bone marrow mesenchymal stem cells (MSCs) from aged mice, AKG supplementation significantly reduces the accumulation of repressive histone marks H3K9me3 and H3K27me3, subsequently upregulating BMP signaling and Nanog expression, which promotes osteogenic differentiation and ameliorates age-related osteoporosis [3]. This epigenetic remodeling activity positions Ca-AKG as a potential metabolic epigenome modulator that can reverse age-associated epigenetic drift.
Beyond epigenetic regulation, Ca-AKG significantly impacts mitochondrial function and redox homeostasis. AKG activates the AMPK-PGC-1α/Nrf2 pathway, enhancing mitochondrial biogenesis and function while upregulating endogenous antioxidant enzymes including superoxide dismutase and catalase [2] [1]. Through both non-enzymatic decarboxylation and enhancement of cellular antioxidant defenses, AKG reduces reactive oxygen species (ROS) accumulation and protects against oxidative stress-induced damage [2]. Additionally, AKG demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, reducing expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and modulating immune cell function through induction of IL-10 [2] [1]. These multifaceted mechanisms collectively contribute to the observed geroprotective effects across multiple tissue types and disease models.
Oral Administration via Drinking Water (Rodents)
Dietary Administration (Swine Models)
Cell Culture and Treatment
Osteogenic Differentiation and Analysis
The chemical stability and bioavailability of Ca-AKG are critical factors in experimental design and data interpretation. The calcium salt form of AKG was specifically developed to improve stability and bioavailability compared to pure AKG or other salt forms [1]. Ca-AKG demonstrates higher bioavailability than sodium AKG (Na-AKG), with pharmacokinetic studies showing rapid absorption and distribution to various tissues including bone, skin, and muscle following oral administration [1]. This enhanced tissue distribution profile is particularly relevant for aging research, where multi-system effects are often observed.
Sustained-release formulations of Ca-AKG have been developed to maintain more stable plasma concentrations and potentially enhance efficacy. In the ABLE human clinical trial, a sustained-release tablet formulation is being utilized to provide consistent AKG exposure [6] [7]. Similarly, advanced delivery systems such as AKG-loaded hyaluronic acid nanoparticles have been employed in osteoarthritis models to provide sustained cartilage protection with notable improvements in matrix production and reduced chondrocyte apoptosis [2]. These formulation strategies may be particularly valuable for translation to larger animal models and eventual clinical applications.
Researchers should be aware of potential drug-nutrient interactions when designing studies. Ca-AKG should not be administered concomitantly with calcium channel blockers, as this may lead to unsafe interactions that could impair cardiovascular drug efficacy [1]. Additionally, due to the potential immunomodulatory effects of AKG, caution is advised when studying models receiving immunosuppressant therapies. For long-term storage, Ca-AKG powder should be protected from light and moisture, ideally at -20°C, to maintain chemical integrity.
The accumulated evidence positions Ca-AKG as a promising gerotherapeutic candidate with potential applications across multiple age-related conditions. In osteoporosis research, Ca-AKG has demonstrated efficacy in increasing bone mass in aged mice, attenuating age-related bone loss in adult mice, and accelerating bone regeneration in aged rodents [3]. In osteoarthritis models, AKG supplementation reduces cartilage degradation, improves histological scores, and suppresses synovial inflammation through modulation of the NF-κB pathway [2]. Beyond musculoskeletal applications, Ca-AKG shows potential for addressing sarcopenia through its ability to prevent muscle atrophy by improving protein synthesis, inhibiting degradation pathways, and modulating inflammatory responses [1].
Emerging research directions include combination therapies with other geroprotectors, personalized dosing strategies based on biological age biomarkers, and development of targeted delivery systems for specific tissues. The ongoing ABLE trial—a double-blind, placebo-controlled randomized trial of 1 g sustained-release Ca-AKG in 120 healthy individuals aged 40-60 years—represents a crucial translation of preclinical findings to human applications [6] [7]. This study uses DNA methylation age as the primary endpoint, providing a model for incorporating aging biomarkers in interventional studies. For the research community, standardized protocols such as those outlined in this document will facilitate comparison across studies and accelerate the development of evidence-based Ca-AKG interventions for healthy aging.
Ca-AKG is a salt of alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. Its levels decline significantly with age, and it is investigated for its role in multiple cellular processes [1].
The figure below illustrates the core signaling pathways and cellular processes through which Ca-AKG is proposed to exert its effects.
Key mechanisms informed by pre-clinical and clinical studies include [2] [3] [1]:
Current human studies provide a foundation for dosing, safety, and outcome measures.
| Study Description | Population | Intervention & Dosage | Primary Outcomes | Key Findings |
|---|---|---|---|---|
| ABLE Trial (Protocol) [5] | n=120; Healthy adults 40-60 with older DNAm age | 1 g/day sustained-release Ca-AKG vs. Placebo for 6 months | Change in DNA methylation age | Trial ongoing; primary outcome is reduction in biological age. |
| Retrospective Analysis [4] | n=42; Self-reported healthy individuals (avg. ~63 yrs) | Rejuvant (Ca-AKG + vitamins); avg. 7 months | Change in biological age (TruAge DNAm test) | Average 8-year decrease in biological age (p=6.538x10⁻¹²). |
| Bone Health RCT [1] | n=76; Postmenopausal women with osteopenia | 6 g/day Ca-AKG for 6 months | Bone resorption marker (CTX) & bone density | Significant decrease in CTX (up to 37%); increased spine BMD by 1.6%. |
| Safety & Renal Health [1] | Hemodialysis patients | Up to 4.5 g/day for up to 3 years | Safety, plasma arginine & urea | Increased arginine, decreased urea; well-tolerated over long term. |
Safety data indicates Ca-AKG is generally well-tolerated. Gastrointestinal side effects like nausea or upset stomach are occasionally reported, particularly at higher doses [1]. Ca-AKG is classified as "Generally Recognized As Safe" (GRAS) by the US FDA [1].
This framework synthesizes elements from current research, particularly the ABLE trial, to guide the design of Ca-AKG clinical studies [5].
Outcome measures should be assessed at baseline, 3 months, 6 months (end of intervention), and 9 months (follow-up).
Primary Endpoint:
Secondary Endpoints [4] [1] [5]:
DNA Methylation Age Measurement:
Functional Assessments:
Current evidence positions Ca-AKG as a promising candidate for healthspan intervention, with DNA methylation age serving as a primary biomarker. The ongoing ABLE trial will provide higher-level evidence on its efficacy in reducing biological age in humans.
Calcium Alpha-Ketoglutarate (Ca-AKG) represents a pharmaceutically optimized compound formed by binding alpha-ketoglutaric acid to calcium, creating a stable salt with enhanced bioavailability compared to standalone AKG. This compound serves as a critical intermediate in the tricarboxylic acid (TCA) cycle, playing an essential role in cellular energy metabolism while providing a source of calcium in biologically available forms. The combination of these two components creates a synergistic effect that supports various physiological processes, making Ca-AKG particularly valuable for pharmaceutical applications targeting metabolic disorders, musculoskeletal health, and age-related physiological decline. Recent research has illuminated its potential in therapeutic interventions spanning from mitochondrial support to bone health maintenance, establishing Ca-AKG as a promising compound for drug development in multiple therapeutic areas [1] [2].
The molecular structure of Ca-AKG (typically as a monohydrate with the formula C₅H₄CaO₅·H₂O) confers excellent water solubility and stability, making it highly suitable for various pharmaceutical formulations. With a molecular weight of 184.16 g/mol, this white crystalline powder demonstrates exceptional pharmaceutical properties, including high purity potential (up to 99%), good solubility profiles, and stability under appropriate storage conditions. These characteristics facilitate its incorporation into diverse drug delivery systems, from oral solid dosage forms to liquid formulations for enteral or parenteral administration [3].
Calcium Alpha-Ketoglutarate Monohydrate possesses distinctive chemical properties that make it particularly suitable for pharmaceutical applications. Its molecular structure consists of alpha-ketoglutaric acid, a key intermediate in the Krebs cycle, bonded with calcium ions and one water molecule. This arrangement yields a stable salt with the chemical formula C₅H₄CaO₅·H₂O and a molecular weight of 184.16 g/mol. In its pure form, Ca-AKG appears as a fine white crystalline powder, which facilitates handling and incorporation into various pharmaceutical formulations. The compound demonstrates excellent water solubility (exceeding 20g/100mL at 25°C), significantly enhancing its bioavailability compared to other calcium salts. This solubility profile makes it versatile for oral solutions, injectable formulations, and other delivery systems where dissolution characteristics critically impact bioavailability [3].
The chemical reactivity of Ca-AKG is primarily determined by its functional groups and ionic nature. The alpha-keto group adjacent to the carboxylic acid functionality gives this compound its distinctive reactivity profile, making it an active participant in various metabolic pathways. When examined under controlled conditions, Ca-AKG demonstrates remarkable stability at room temperature when properly stored in appropriate packaging. The compound maintains its chemical integrity over extended periods, which is critical for pharmaceutical applications where product stability directly impacts efficacy and shelf life. Unlike many other metabolic intermediates, Ca-AKG does not readily oxidize when exposed to atmospheric oxygen, a property that enhances its stability in commercial drug products. The calcium component provides additional stability through ionic interactions that help maintain the compound's structural integrity [3].
Ca-AKG occupies a central position in cellular energy metabolism as a pivotal intermediate in the Krebs cycle. This biochemical pathway serves as the metabolic hub where carbohydrates, fats, and proteins converge to generate energy in the form of ATP. Ca-AKG specifically functions at a critical juncture in this cycle, participating in the conversion of isocitrate to succinate coenzyme A. During this transformation, it accepts electrons and contributes to the electron transport chain, ultimately supporting the production of significant amounts of cellular energy. Research has demonstrated that Ca-AKG can enhance mitochondrial function by providing a readily available substrate for energy production, particularly in tissues with high energy demands such as muscles, brain, and heart [1] [2] [3].
Beyond its role in energy production, Ca-AKG plays crucial roles in protein metabolism and nitrogen balance within the body. The compound serves as a key acceptor of amino groups during transamination reactions, which are essential for both the synthesis and breakdown of amino acids. When amino acids undergo deamination, the resulting ammonia must be efficiently processed to prevent toxicity; Ca-AKG facilitates this process by incorporating the ammonia into glutamate, which can then be safely transported and metabolized. This detoxification mechanism is especially important in conditions of metabolic stress or hepatic impairment. Additionally, Ca-AKG demonstrates antioxidant properties by supporting the synthesis of glutathione—one of the body's primary endogenous antioxidants—through its conversion to glutamate, a precursor in glutathione production [1] [2] [3].
Table 1: Key Properties of Calcium Alpha-Ketoglutarate (Ca-AKG)
| Property Category | Specific Characteristics | Pharmaceutical Significance |
|---|
| Chemical Properties | Molecular formula: C₅H₄CaO₅·H₂O Molecular weight: 184.16 g/mol White crystalline powder High water solubility (>20g/100mL) | Facilitates formulation development Enhances bioavailability Enables various dosage forms | | Physical Properties | Fine crystalline structure Stable at room temperature pH stability range: 6.5-7.5 Monohydrate form | Ease of processing Predictable shelf life Compatibility with physiological systems | | Biological Properties | TCA cycle intermediate Nitrogen scavenger Precursor to glutamate/glutamine Calcium source | Multiple mechanisms of action Metabolic modulation Dual nutrient delivery |
Ca-AKG has demonstrated significant therapeutic potential across various medical specialties, supported by its diverse mechanisms of action. In musculoskeletal applications, Ca-AKG supports bone health through multiple pathways. It serves as a cofactor for prolyl-4-hydroxylase, an enzyme essential for collagen formation, and contributes to facilitating collagen synthesis by increasing the pool of proline residues via glutamate. Additionally, Ca-AKG influences the endocrine system by stimulating the secretion of growth hormone and insulin-like growth factor I (IGF-I), both of which have well-established osteotropic effects. Preliminary evidence suggests that dietary Ca-AKG counteracts bone loss in experimental models of osteopenia, indicating potential applications in osteoporosis management [2].
In metabolic medicine, Ca-AKG shows promise for hepatic and renal support. For patients with chronic kidney disease who experience elevated ammonia levels due to impaired nitrogen excretion, Ca-AKG facilitates alternative pathways for ammonia detoxification. Similarly, in hepatology, the compound supports liver function by enhancing the organ's natural detoxification processes. Emerging research suggests potential neuroprotective applications, with studies indicating beneficial effects in neurodegenerative conditions where oxidative stress and impaired energy metabolism contribute to disease progression. Cardiology research has identified potential benefits for heart health, as Ca-AKG supports mitochondrial function in cardiac muscle cells, potentially improving energy production in conditions characterized by impaired cardiac metabolism [1] [3].
One of the most promising areas of Ca-AKG research involves longevity extension and healthspan improvement. Ca-AKG has emerged as a prominent compound in the longevity and biohacking community due to research showing it can extend lifespan and improve healthspan in animal models. Researchers believe AKG acts as a caloric restriction mimetic, mimicking the longevity benefits of fasting without the need to dramatically reduce caloric intake. This mechanism involves boosting autophagy (cellular cleanup) and inhibiting mTOR, a growth-related aging pathway. Human studies have reported reduced systemic inflammation associated with aging ("inflammaging"), supported by data showing Ca-AKG can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha [1].
The compound's potential impact on epigenetic aging represents another significant application area. Recent research has demonstrated that Ca-AKG supplementation can reduce the epigenetic age of human participants, with one study reporting an average reduction of 8.5 years after six months of supplementation. This positions Ca-AKG as a promising candidate for pharmaceutical interventions targeting fundamental aging processes rather than individual age-related diseases. The dual functionality of providing both AKG (with its metabolic and epigenetic effects) and calcium (with its structural and signaling roles) creates a unique therapeutic profile that aligns with the concept of geroscience, which focuses on addressing multiple age-related conditions through modulation of core aging mechanisms [1] [4].
Table 2: Pharmaceutical Applications of Ca-AKG
| Therapeutic Area | Potential Applications | Proposed Mechanisms |
|---|
| Musculoskeletal Health | Osteoporosis management Fracture recovery Sarcopenia prevention | Enhanced collagen synthesis Stimulation of osteoblast activity Support of protein synthesis in muscle | | Metabolic Disorders | Renal insufficiency Hepatic impairment Metabolic syndrome | Ammonia detoxification Nitrogen scavenging Mitochondrial support | | Longevity Medicine | Healthspan extension Inflammaging reduction Epigenetic age modulation | Caloric restriction mimetic Enhanced autophagy Reduction of pro-inflammatory cytokines | | Detoxification Support | Heavy metal exposure Post-antibiotic recovery Environmental toxin load | Support of liver detox enzymes Glutathione synthesis promotion Gut barrier integrity enhancement |
The production of pharmaceutical-grade Ca-AKG typically begins with biotechnological synthesis through fermentation processes, followed by sophisticated downstream purification. The actual post-fermentation broth represents a complex mixture containing four main groups of components: biomass, unreacted substrates, inorganic salts, and various by-products generated during fermentation. Efficient recovery of the desired metabolite from this complex mixture is challenging and can account for up to 80% of total production costs. A multi-stage membrane process has been successfully developed for the recovery of bio-based AKG from actual post-fermentation broth, combining several separation techniques to achieve effective and eco-friendly separation of high-purity product [5].
The downstream process involves three main stages: pre-treatment of the actual post-fermentation broth, electrodialysis with bipolar membrane, and final purification of bio-based alpha-ketoglutaric acid. The pre-treatment sequence consists of centrifugation, ultrafiltration, and nanofiltration. Centrifugation serves as the initial step to remove biomass and larger particulate matter. This is followed by ultrafiltration using ceramic membranes with a molecular weight cut-off of 15 kDa, which effectively removes high molecular weight compounds, including proteins and colloidal impurities. The final pre-treatment step involves nanofiltration through a 200 Da ceramic membrane, which retains calcium and magnesium ions while allowing AKG to pass through, thus performing both purification and demineralization functions simultaneously. This multi-stage pre-treatment yields a clear permeate of high quality, suitable for subsequent membrane treatment [5].
Following the initial purification stages, the electrodialysis step with bipolar membranes enables the conversion and concentration of alpha-ketoglutarate salts into their corresponding acids. This technology offers significant advantages over classical methods such as solvent extraction or precipitation, including higher efficiency, better product quality, and reduced environmental impact. After electrodialysis, vacuum evaporation is employed to concentrate the alpha-ketoglutaric acid solution, followed by a final crystallization process to obtain high-purity product. The crystallization conditions must be carefully controlled to ensure optimal crystal formation, purity, and yield [5].
For the production of the calcium salt form specifically, the purified alpha-ketoglutaric acid is reacted with a calcium source under controlled conditions. The reaction parameters including temperature, pH, concentration, and mixing intensity must be precisely regulated to ensure complete reaction and consistent product quality. The resulting Calcium Alpha-Ketoglutarate can then be recovered through crystallization or precipitation, followed by washing and drying steps to obtain the final product with the desired physicochemical properties. Throughout the entire process, quality control measures should be implemented at critical points to monitor process efficiency and product quality, with particular attention to purity, impurity profiles, and crystal morphology [5] [6].
Pharmaceutical-grade Ca-AKG requires rigorous quality control to ensure identity, purity, potency, and performance. The analytical methods employed must be validated according to regulatory guidelines to guarantee reliability and reproducibility. High-performance liquid chromatography (HPLC) represents the primary analytical technique for assessing AKG content and related substances. More specifically, HPLC coupled with evaporative light scattering detection (HPLC-ELSD) has proven effective for quantifying Ca-AKG and detecting potential impurities. This method offers excellent sensitivity and specificity for non-chromophoric compounds like Ca-AKG that may not be easily detectable by conventional UV detection [3].
The quality specification for pharmaceutical-grade Ca-AKG should include comprehensive testing for various parameters. Identity confirmation can be achieved through infrared spectroscopy, comparing the sample spectrum with that of a certified reference standard. Purity assessment should include testing for related substances, residual solvents, heavy metals, and microbiological contamination. The use of advanced analytical instrumentation such as atomic fluorescence spectrometers (AFS) provides sensitive detection of heavy metal impurities, which is particularly important given the potential for environmental contamination during the production process. Additional quality parameters include loss on drying, residue on ignition, and specific tests for calcium content, which can be determined through complexometric titration or atomic absorption spectroscopy [3].
Comprehensive stability evaluation represents an essential component of pharmaceutical development for Ca-AKG-containing products. Stability studies should be conducted under recommended storage conditions and under accelerated conditions to establish shelf life and support expiration dating. The chemical stability of Ca-AKG is generally good when stored properly in cool, dry conditions protected from light. The compound demonstrates particular stability within the physiological pH range of 6.5-7.5, though it may undergo hydrolysis in strongly acidic environments. This pH-dependent stability profile has important implications for formulation strategies, particularly for oral dosage forms that must pass through the acidic environment of the stomach [3].
Recommended storage conditions for bulk Ca-AKG typically include protection from moisture through the use of appropriate packaging such as aluminum foil bags or sealed containers with desiccants. Long-term stability studies should monitor changes in appearance, assay, related substances, and physicochemical properties over time. For finished pharmaceutical products containing Ca-AKG, additional stability-indicating parameters specific to the dosage form should be included, such as dissolution performance for solid oral dosage forms or sterility testing for parenteral products. The photostability of Ca-AKG should also be evaluated as part of the comprehensive stability assessment, with appropriate light-protective packaging implemented if necessary to maintain product quality throughout the shelf life [3].
Table 3: Quality Control Specifications for Pharmaceutical-Grade Ca-AKG
| Test Parameter | Methodology | Specification |
|---|---|---|
| Identification | Infrared Spectroscopy | Must match reference spectrum |
| Assay (Ca-AKG content) | HPLC-ELSD | 97.0-102.0% |
| Related Substances | HPLC-ELSD | Individual unknown: ≤0.1% Total impurities: ≤1.0% | | Heavy Metals | Atomic Fluorescence Spectrometry | ≤10 ppm | | Calcium Content | Complexometric Titration | 20.5-22.5% | | Water Content | Karl Fischer Titration | ≤6.0% (for monohydrate) | | Microbiological Quality | Microbial Limit Test | Total aerobic count: ≤1000 cfu/g Yeast and molds: ≤100 cfu/g | | Residue on Ignition | Gravimetric Analysis | ≤0.1% |
The development of pharmaceutical formulations containing Ca-AKG requires careful consideration of the compound's physicochemical properties and intended therapeutic use. The excellent water solubility of Ca-AKG facilitates its incorporation into various dosage forms, including immediate-release tablets, capsules, oral solutions, and even parenteral formulations. For solid oral dosage forms, compatibility with common excipients should be evaluated through forced degradation studies. Direct compression represents a viable manufacturing approach for Ca-AKG-containing tablets, though the potential for hygroscopicity may necessitate controlled humidity conditions during processing and packaging [3].
For liquid formulations, the solution behavior of Ca-AKG becomes a critical factor. The compound demonstrates mild buffering capacity when dissolved, which can help stabilize the pH of formulations in which it is included. This property is particularly valuable in pharmaceutical and cosmetic applications where pH stability is crucial for product performance and safety. When developing parenteral formulations, strict control of osmolarity, pH, and sterility is essential. The compatibility of Ca-AKG with various container closure systems should be evaluated as part of formulation development, with particular attention to potential interactions that might affect product stability or performance [3].
The bioavailability profile of Ca-AKG represents a key consideration in formulation development and dosing regimen design. Studies comparing different calcium salts have demonstrated significant variations in absorption characteristics, with citrate forms generally showing superior bioavailability compared to carbonate forms. While specific pharmacokinetic data for Ca-AKG is limited in the available literature, its structural characteristics suggest favorable absorption properties. The calcium component of Ca-AKG is expected to follow absorption pathways similar to other calcium salts, with primary absorption occurring in the small intestine through both active transport and passive diffusion [7].
For the AKG component, research indicates that the calcium-bound form demonstrates higher bioavailability compared to uncomplexed AKG. Studies have shown that when taken orally, up to 80% of ordinary AKG may not be effectively absorbed and does not reach the bloodstream, whereas the calcium-bound form shows significantly improved absorption. This enhanced bioavailability positions Ca-AKG as the preferred form for pharmaceutical applications. Dosing strategies should consider the intended therapeutic application, with clinical studies utilizing doses ranging from 500 mg to 2000 mg daily for various indications. The timing of administration may also influence efficacy, with some research suggesting potential benefits of taking Ca-AKG during fasting periods to enhance its effects on cellular energy pathways and autophagy processes [1] [8] [4].
Calcium Alpha-Ketoglutarate represents a promising pharmaceutical compound with diverse therapeutic applications supported by its unique biochemical properties and mechanisms of action. The development of robust purification protocols ensures the production of high-quality material suitable for pharmaceutical use, while comprehensive analytical methods guarantee appropriate quality control. Formulation strategies must leverage the compound's favorable solubility characteristics while addressing stability considerations. As research continues to elucidate the full therapeutic potential of Ca-AKG, particularly in the areas of metabolic health and longevity medicine, well-designed pharmaceutical formulations will be essential for translating this potential into clinical benefits. The protocols and application notes provided in this document offer a foundation for the systematic development of Ca-AKG-containing pharmaceutical products, with appropriate attention to quality, performance, and therapeutic objectives.
The table below summarizes the key identifying information and physical characteristics of Calcium Alpha-Ketoglutarate Monohydrate for quick reference.
| Property | Specification |
|---|---|
| Systematic Name | This compound |
| CAS Number | 71686-01-6 (also reported as 402726-78-7 and 62648-72-0) [1] [2] [3] |
| Molecular Formula | C₅H₆CaO₆ [1] [4] |
| Molecular Weight | 202.18 g/mol [1] [3] |
| Appearance | White to off-white crystalline powder [2] |
| Calcium Content | ~21% - 26.3% [2] |
| Loss on Drying | ≤ 5% [2] |
| Solubility in Water | ~430,000 mg/L at 25°C (estimated); insoluble or slightly soluble in DMSO [1] [3] |
For laboratory safety, adhere to the following guidelines derived from manufacturer Safety Data Sheets (SDS) [2].
The following protocol is adapted from the ABLE trial, a double-blind, placebo-controlled study investigating the effect of Ca-AKG on biological aging [5].
To determine whether 1 g/day of sustained-release Ca-AKG can reduce DNA methylation age (a biomarker of biological aging) in healthy middle-aged individuals over a 6-month intervention period, with a 3-month follow-up [5].
The diagram below outlines the experimental workflow from screening to final analysis.
Data is collected at multiple time points (Baseline, 3, 6, and 9 months) to track changes [5].
| Assessment Category | Specific Measures |
|---|---|
| Primary Outcome | Change in DNA methylation age (from baseline to 6 months) [5] |
| Blood & Saliva Analysis | Inflammatory markers, metabolic panel (triglycerides, HDL, glucose), liver profile, DNA methylation [5] |
| Physical Function | Handgrip strength, leg extension strength, cardio-pulmonary exercise test (CPET) [5] |
| Body Composition | Dual-energy X-ray absorptiometry (DXA) for bone density and body fat [5] |
| Cardiovascular Health | Carotid-femoral pulse wave velocity (arterial stiffness) [5] |
| Questionnaires | International Physical Activity Questionnaire (IPAQ), SF-36 (quality of life), Montreal Cognitive Assessment (MoCA) [5] |
The ABLE trial uses a sustained-release tablet formulation of Ca-AKG. A key objective of such formulations is to provide a release rate of Ca-AKG that is no more than 90% of the release rate from immediate-release compositions, aiming to avoid blood concentration spikes and potentially increase bioavailability [6]. These formulations often incorporate controlled-release matrices like Hydroxypropylmethylcellulose (HPMC) [6].
Proper handling and storage of Ca-AKG, as outlined in this document, are fundamental to ensuring the integrity of research materials. The provided experimental protocol demonstrates a rigorous application of this compound in a human clinical trial setting, highlighting its potential as an intervention in geroscience research. Researchers are encouraged to consult the latest SDS for the most current safety information.
Alpha-ketoglutarate (AKG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a metabolite with significant therapeutic potential for Chronic Kidney Disease (CKD). CKD is characterized by progressive metabolic reprogramming, and AKG sits at the crossroads of multiple metabolic pathways, including amino acid metabolism and collagen biosynthesis [1] [2]. Disruptions in AKG homeostasis are increasingly linked to the progression of renal pathologies like diabetic nephropathy and renal ischemia-reperfusion injury [1] [2]. Furthermore, AKG serves as a ligand for the OXGR1 receptor in the distal nephron, which is involved in ion transport and calcium homeostasis—processes often dysregulated in CKD [3]. This document provides a detailed experimental framework for evaluating the efficacy and mechanisms of Ca-AKG in preclinical CKD models.
The choice of animal model is critical for mimicking human CKD pathophysiology. Below are established protocols for administering Ca-AKG in different experimental settings.
This model induces CKD through progressive renal fibrosis and is highly relevant for studying interventions in established chronic kidney injury [4].
Given that CKD is an age-associated disease, this protocol uses naturally aged mice to investigate Ca-AKG's potential to attenuate age-related renal decline [5].
The following table summarizes key quantitative findings from studies relevant to AKG supplementation in renal and associated pathologies.
Table 1: Summary of Quantitative Preclinical Data on AKG Supplementation
| Model System | Primary Finding | AKG Treatment | Quantitative Outcome | Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| 5/6 Nx Rats | Inhibition of vascular calcification | Not specified (study used AKG) | Significant inhibition of VSMC calcification; complete inhibition with 20 mM AKG in vitro. | Upregulation of TET2, increased 5hmC levels, inhibition of NLRP3 inflammasome. | [4] |
| Aging Mice (C57BL/6) | Lifespan & Healthspan Extension | 2% Ca-AKG in diet | Extended median lifespan by 9.6-12.8%; improved healthspan. | Modulation of mTOR signaling, enhanced mitochondrial function, reduced oxidative stress. | [5] |
| D-gal-induced Brain Aging Mice | Mitigation of Oxidative Stress | 1% AKG in drinking water | Dose-dependent increase in brain SOD and GSH; decrease in MDA and PCO. | Suppression of mTOR pathway; enhancement of mitochondrial and antioxidant function. | [7] |
| Postmenopausal Women with Osteopenia | Bone Health (Relevant for CKD-MBD) | 6 g oral Ca-AKG daily for 6 months | Increased bone mass density by 1.6% from baseline. | Potential role in collagen synthesis and metabolic regulation. | [5] |
Vascular calcification is a major cardiovascular complication in CKD patients. This protocol assesses AKG's ability to inhibit this process in vitro [4].
This protocol is used to investigate molecular mechanisms, such as the TET2/NLRP3 pathway identified in AKG research [4].
The protective effects of AKG in CKD are mediated through multiple interconnected signaling pathways. The diagram below synthesizes these mechanisms based on current research.
Figure 1: Mechanistic pathways of AKG action in CKD models. AKG exerts protective effects through epigenetic modulation via TET2/NLRP3, metabolic regulation via mTOR and antioxidants, and receptor-mediated signaling via OXGR1.
The typical workflow for a comprehensive efficacy study integrating these mechanisms is outlined below.
Figure 2: Experimental workflow for evaluating Ca-AKG in CKD models. The process involves model establishment, long-term intervention, functional monitoring, and comprehensive endpoint analyses.
Age-related osteoporosis is characterized by an imbalance in bone remodeling. The natural decline in endogenous AKG levels with age is linked to the dysfunction of bone marrow MSCs (which are essential for forming bone) and excessive bone resorption by osteoclasts [1] [2] [3]. Ca-AKG supplementation counteracts this through several mechanisms:
The table below summarizes the supporting evidence from key preclinical and clinical studies.
| Study Model | Treatment Regimen | Key Findings Related to Bone Health | Proposed Primary Mechanism |
|---|---|---|---|
| Aged Mice (in vivo) [1] | 0.25% or 0.75% AKG in drinking water | ↑ Bone volume (BV/TV); ↑ trabecular number & thickness; ↑ osteoblast number; ↑ bone formation rate (BFR). | Epigenetic rejuvenation of MSCs [1] |
| Aged Rats (Bone Defect) [1] | 0.75% AKG, 2 weeks pre- and post-surgery | ↑ Bone mineral density (BMD); ↑ bone volume in defect site; ↑ numbers of osteoblasts and osteoclasts (active remodeling). | Enhanced bone regeneration and MSC activity [1] |
| RAW264.7 & BMM Cells (in vitro) [3] | Dimethyl-AKG (cell-permeable ester) | Inhibition of RANKL-induced osteoclast differentiation; Suppression of NF-κB signaling and oxidative phosphorylation. | PHD1-dependent inhibition of osteoclastogenesis [3] |
| Postmenopausal Women (Clinical Trial) [2] | 6 g/day Ca-AKG for 6 months | Significant decrease in serum CTX (a marker of bone resorption). | Reduction of bone breakdown [2] |
Here are detailed methodologies for key experiments investigating Ca-AKG's effects on bone cells.
This protocol evaluates the potential of Ca-AKG to enhance the bone-forming capability of mesenchymal stem cells.
This protocol tests the hypothesis that AKG can suppress the formation of bone-resorbing osteoclasts.
The following diagrams, generated using Graphviz's DOT language, illustrate the core molecular mechanisms through which Ca-AKG influences bone metabolism.
Diagram Title: AKG Inhibits Osteoclastogenesis via PHD1 and NF-κB
Diagram Title: Ca-AKG's Multi-Targeted Action on Bone
For translation into clinical or research applications, the choice of AKG form and dosage is critical.
| Parameter | Research Evidence & Recommendations |
|---|---|
| Form | Calcium AKG (Ca-AKG) is preferred for its improved bioavailability and stability over plain AKG [2]. Cell-permeable esters like Dimethyl-AKG (DM-AKG) are used for in vitro studies to ensure intracellular delivery [3]. |
| In Vitro Dosage | 2-4 mM of AKG (disodium salt) or DM-AKG in cell culture media [1] [3]. |
| In Vivo (Rodent) Dosage | 0.25% - 0.75% (w/v) AKG added to drinking water [1]. |
| Human Dosage (from Trials) | 1 g/day (for geroprotective effects) to 6 g/day (for bone health in postmenopausal women) [2] [4]. |
| Safety Profile | Generally recognized as safe (GRAS). Clinical studies using up to 6 g/day for 6 months and 4.5 g/day for 3 years reported no significant side effects, with occasional mild gastrointestinal disturbances at high doses [2]. |
The promising pre-clinical data on Ca-AKG has paved the way for formal human clinical trials. The ABLE study is a double-blind, placebo-controlled, randomized trial investigating the effect of 1 g of sustained-release Ca-AKG daily for 6 months on DNA methylation age and various health parameters in 120 healthy individuals aged 40-60 [4]. This and future studies will be crucial for validating Ca-AKG as a therapeutic intervention for age-related osteoporosis and other aging conditions.
The following information, primarily sourced from a patent, outlines a two-step metathesis process for producing Ca-AKG [1]. The tables below summarize the key parameters for two different alkali metal salt pathways.
Table 1: Synthesis of the Bis Salt Intermediate
| Parameter | Specification for Sodium Bicarbonate Route | Specification for Sodium Carbonate Route |
|---|---|---|
| Alkali Metal Salt | Sodium Bicarbonate (NaHCO₃) | Sodium Carbonate (Na₂CO₃) |
| Solution Preparation | 0.27 wt eq. of NaHCO₃ per 1 wt eq. of water [1] | Information not specified in search results |
| AKG Acid Addition | 0.74 wt eq. of α-Ketoglutaric Acid per 1 wt eq. of NaHCO₃ [1] | 1.14 wt eq. of α-Ketoglutaric Acid per 1 wt eq. of Na₂CO₃ [1] |
| Reaction Temperature | 10°C to 35°C (or 10°C to 25°C) [1] | 10°C to 35°C (or 10°C to 25°C) [1] |
| Stirring Duration | ~2 hours [1] | ~2 hours [1] |
Table 2: Conversion to Calcium Alpha-Ketoglutarate
| Parameter | Specification |
|---|---|
| Calcium Salt | Calcium Chloride (CaCl₂) [1] |
| Solution Preparation | 0.2 to 0.5 wt eq. of CaCl₂ per 1 wt eq. of water [1] |
| Stoichiometry | 0.95 wt eq. of CaCl₂ per 1 wt eq. of initial α-Ketoglutaric Acid [1] |
| Reaction Temperature | 65°C to 70°C [1] |
| Stirring Duration | ~4 hours [1] |
The synthesis workflow can be visualized as follows:
This guide connects common synthesis issues with their potential root causes and corrective actions based on the established protocol.
Q1: What are the critical process parameters (CPPs) that most significantly impact the Critical Quality Attributes (CQAs) of Ca-AKG? Based on the patent, the reaction temperature and stoichiometric ratios are paramount [1]. The initial bis salt formation is best performed at a cooler temperature (10-25°C), while the metathesis reaction requires a higher, controlled temperature (65-70°C). Deviations can lead to side reactions or incomplete conversion. Precise weight equivalents of α-Ketoglutaric acid, alkali metal salt, and calcium salt are crucial for achieving high yield and purity.
Q2: How can I monitor the reaction progress and verify the final product's identity? The patent does not specify in-process monitoring, but standard analytical techniques are applicable. High-Performance Liquid Chromatography (HPLC) can track the consumption of starting materials and formation of products. For final product verification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm molecular structure and identity, while X-ray Diffraction (XRD) can characterize the crystalline form of the salt [2] [3].
Q3: What analytical methods are recommended for assessing the purity of synthesized Ca-AKG? Chromatographic methods, such as HPLC, are standard for determining chemical purity and identifying any organic impurities [2] [3]. To verify the absence of inorganic contaminants, particularly from unreacted starting salts, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or similar elemental analysis techniques would be appropriate.
When moving from lab-scale synthesis to pilot or industrial production, several factors become critical [2] [3]:
The table below summarizes the core solubility challenge and a primary formulation strategy identified in the literature.
| Aspect | Key Information |
|---|---|
| General Solubility Challenge | Ca-AKG is highly soluble in water. [1] |
| Key Formulation Problem | Conventional immediate-release formulations cause rapid spikes in blood concentration, fast excretion, and require frequent dosing. [2] |
| Primary Solution | Use of a controlled-release matrix (e.g., Hydroxypropylmethylcellulose/HPMC) to modulate dissolution rate and improve bioavailability. [2] |
For researchers developing their own formulations, the patent details several specific compositions. The data below can serve as a reference point for creating and testing your own experimental batches.
Table 1: Example Sustained-Release Ca-AKG Formulation Compositions [2]
| Component | Function | Example Composition (Total Weight %) |
|---|---|---|
| Calcium Alpha-Ketoglutarate | Active Ingredient | 30% to 65% |
| Hydroxypropylmethylcellulose (HPMC) | Controlled-Release Matrix | Varies (see HPMC types below) |
| Isomalt | Excipient / Bulking Agent | Part of blend |
| Vegetable Wax (Carnauba/Rice Bran) | Release Modifier | Part of blend |
| Stearic Acid & Magnesium Stearate | Lubricants | Part of blend |
| Silica | Glidant | Part of blend |
Table 2: Hydroxypropylmethylcellulose (HPMC) Matrix Options [2]
| HPMC Type (by Molecular Weight) | Function in Formulation |
|---|---|
| ~68,000-95,000 | Controlled-release matrix. |
| ~115,000-150,000 | Controlled-release matrix. |
| A blend of the above | To fine-tune the release profile. |
Q1: Why is my Ca-AKG formulation releasing too quickly and causing high peak concentrations? This is a known limitation of immediate-release formulations. The solution is to incorporate a controlled-release matrix like HPMC into your composition. This matrix creates a gel barrier that slows down the interaction between water and the active ingredient, resulting in a more sustained and stable release profile. [2]
Q2: What are the practical benefits of creating a sustained-release form of Ca-AKG? Developing a sustained-release formulation offers two major advantages for experimental and potential therapeutic applications:
Q3: Besides tableting, are there other methods to control Ca-AKG release? Yes, the concept of using release-modifying agents is broad. While HPMC in a solid matrix is one approach, you can explore other pharmaceutically accepted polymers or techniques that control, delay, or sustain the dissolution rate of Ca-AKG in your specific experimental setup. [2]
The following diagram outlines a logical workflow for developing a sustained-release Ca-AKG formulation based on the information presented.
Understanding the fundamental chemical properties of Ca-AKG is the first step in troubleshooting stability issues in solution.
| Property | Specification | Impact on Stability in Solution |
|---|---|---|
| Chemical Formula | C₅H₄CaO₅·H₂O [1] | -- |
| Molecular Weight | 184.16 g/mol [1] | -- |
| Physical Form | White crystalline powder [1] | Indicates a stable solid form under recommended storage conditions. |
| Water Solubility | >20 g/100 mL at 25°C [1] | High solubility facilitates easy formulation but necessitates strategies to maintain stability in aqueous environments. |
| pH Stability | Most stable in physiological pH range (6.5-7.5) [1] | Strongly acidic or basic conditions can promote hydrolysis and degradation. |
Here is a guide to diagnose and resolve common problems encountered when working with Ca-AKG solutions.
| Observed Issue | Potential Root Cause | Corrective & Preventative Actions |
|---|---|---|
| Solution Discoloration | Chemical degradation, often due to oxidation or exposure to light/heat. | Use inert gas (e.g., N₂) to purge headspace, protect from light with amber vials, store at cool temperatures [1]. |
| Precipitate Formation | Supersaturation upon cooling, or interaction with other ions in solution. | Ensure solutions are prepared at room temperature. Filter sterilize (0.22 µm) post-preparation. Check chemical compatibility [1]. |
| Reduced Bioactivity / Potency | Hydrolysis of the molecule, especially in non-optimal pH conditions. | Monitor and buffer solution pH to stay within 6.5-7.5. Use the solution immediately or establish a short, validated shelf-life [1]. |
This methodology outlines steps for preparing and testing a stable aqueous Ca-AKG solution.
1. Materials Preparation
2. Solution Preparation
3. Stability Assessment Workflow The following diagram outlines a logical workflow to assess the stability of your prepared Ca-AKG solution.
What is the primary chemical degradation pathway for Ca-AKG in solution? The primary risk is hydrolysis, where the molecule breaks down in the presence of water, particularly under strongly acidic or basic conditions. This can be mitigated by maintaining a neutral pH [1].
How does pH affect the stability of Ca-AKG? Ca-AKG is most stable within a physiological pH range of 6.5 to 7.5. Straying outside this range, especially into acidic conditions (pH <6), significantly accelerates its degradation and loss of potency [1].
Are there any known incompatibilities with common excipients or solvents? While specific incompatibility studies are limited in the available data, the general reactivity of Ca-AKG suggests caution with strong oxidizing agents and strong acids or bases. Its calcium ion could potentially form insoluble salts with certain anions (e.g., phosphates, sulfates) in concentrated solutions, leading to precipitation [1].
What analytical methods are suitable for monitoring Ca-AKG stability? Key methods include:
| Aspect | Available Data & Context | Source / Study Type |
|---|---|---|
| Human Safety & Dosing | Up to 4.5 g/day for 3 years and 6 g/day for 6 months shown to be safe with no significant adverse effects. [1] [2] [3] | Clinical Trials [1] [2] |
| Dosage in Aging Studies | 1 g/day for 6-7 months reduced biological age by ~8 years (DNA methylation clock). [1] [2] [4] | Human Clinical Trial [1] & Retrospective Analysis [2] |
| Animal Study Dosage | 2% (w/w) in diet increased healthspan and lifespan in mice. [5] | Pre-clinical Animal Study [5] |
| In-Vitro Study Dosage | 2 mM concentration promoted proliferation and differentiation of C2C12 myoblast cells. [6] | In-Vitro Cell Study [6] |
| Purity & Quality Control | Color: white to off-white. Third-party verification (e.g., SGS) for toxins and microbiological safety recommended. Manufactured in GMP-certified facilities. [3] | Commercial & Quality Guidelines [3] |
The search results highlight key biological roles of Ca-AKG that can inform your analytical and experimental protocols.
Based on the gathered information, here are some anticipated challenges and solutions for working with Ca-AKG.
Frequently Asked Questions
Q: How can I confirm the purity of the Ca-AKG material I have sourced?
Q: Why might my cell-based assays with Ca-AKG show inconsistent results?
Q: What is a stable and bioavailable form of AKG for research?
Here are the core biochemical properties of Ca-AKG and the typical issues you may encounter in cell culture.
| Property/Challenge | Key Consideration in Cell Culture | Rationale & Practical Impact |
|---|---|---|
| Membrane Permeability | AKG is generally cell membrane impermeable [1]. | Directly adding Ca-AKG may not efficiently increase intracellular AKG levels. |
| Common Solution | Use membrane-permeable esters like Dimethyl α-ketoglutarate (DM-KG) [1]. | Esters are hydrolyzed by cellular esterases, trapping AKG inside the cell [1]. |
| pH of Solution | AKG solution is acidic; must adjust to physiological pH before use [1]. | Acidic pH can induce a cellular stress response and adversely affect cell health. |
| Stability & Half-Life | In vivo half-life is short (minutes to <1 hour) [1]. | Suggests rapid cellular uptake and metabolism; may require sustained dosing in culture. |
| Biological vs. Precursor Effects | Biological effects may be from the precursor ester or a degradation product, not solely AKG itself [1]. | Observed phenotypes must be validated as being due to AKG and not the delivery vehicle. |
This section addresses specific problems, their potential causes, and recommended solutions to integrate into your protocols.
Problem 1: Lack of or Inconsistent Biological Effect
Problem 2: Observed Cellular Toxicity or Stress
Problem 3: Experimental Results Are Difficult to Reproduce
The diagram below outlines a logical workflow for designing and troubleshooting a Ca-AKG treatment experiment, incorporating the key considerations above.
This detailed protocol is based on a published study investigating AKG's effect on age-related osteoporosis [2].
1. Cell Culture Setup
2. Treatment Groups
3. Osteogenic Differentiation & Treatment
4. End-Point Analyses
Understanding how AKG enters the cell and its subsequent metabolic and epigenetic roles is key to troubleshooting. The following diagram summarizes these pathways.
Batch-to-batch variability often stems from inconsistencies in raw materials, process parameters, or the presence of impurities. The table below summarizes potential issues and corrective actions based on general principles of calcium salt production and quality control.
| Potential Issue | Root Cause | Corrective & Preventive Actions |
|---|
| Inconsistent Purity / Yield [1] | Variation in raw material quality (e.g., oxalate content); Incomplete or inconsistent reaction. | • Establish stringent raw material specifications and Certificate of Analysis (CoA) verification. • Optimize and tightly control reaction parameters (pH, temperature, stoichiometry). • Implement In-Process Controls (IPC) to monitor reaction completion. | | Impurity Introduction [1] [2] | Contamination from reagents, equipment, or side reactions; Microbial growth in solutions. | • Use high-purity reagents and dedicated equipment. • Validate cleaning procedures to prevent cross-contamination. • Implement analytical method controls (e.g., titration, chromatography) to track impurities. | | Variable Crystal Morphology & Size [3] [4] [5] | Uncontrolled crystallization conditions (supersaturation, cooling rate, agitation). | • Standardize crystallization protocols (precise cooling rates, seeding). • Control agitation to ensure consistent mixing without excessive shear. • Characterize crystal batches with techniques like SEM or X-ray diffraction. |
Q1: What analytical methods are most reliable for quantifying key anions like oxalate that might affect my product? Several methods are available, each with strengths and limitations. The choice depends on required sensitivity, sample matrix, and available equipment [2].
| Method | Principle | Key Strengths | Key Limitations |
|---|---|---|---|
| Ion Chromatography | Separation of ions using a chromatographic column. | High sensitivity and specificity; can detect multiple anions simultaneously [6]. | Requires specialized, costly equipment [2]. |
| Enzymatic Assay | Uses oxalate oxidase enzyme; measures generated hydrogen peroxide. | High specificity for oxalate; suitable for biological samples [2]. | Kit-dependent costs; can be less precise at very low concentrations [1]. |
| Titration | Reaction with a titrant like potassium permanganate (KMnO₄) or sodium hydroxide (NaOH). | Low cost; simple setup; good for high-concentration samples [1]. | Lacks specificity; other acids can interfere, leading to overestimation [1]. |
Q2: How can the presence of other organic acids interfere with my quality control? Titration methods, while cost-effective, are susceptible to interference. For example, if bacteria like Lactobacillus are present in a process stream, they can produce lactic acid and other organic acids. These acids also react with the titrant (e.g., NaOH), causing a false high reading for oxalate and leading to incorrect conclusions about product purity or reaction efficiency [1]. For critical quality control points, a more specific method like ion chromatography or enzymatic assay is recommended.
Q3: Can additives help control crystallization for more consistent results? Yes, molecules known as crystallization inhibitors can significantly impact the kinetics and thermodynamics of crystal formation. They work through two main mechanisms [3] [5]:
Research on calcium oxalate suggests that a combination of inhibitors targeting both mechanisms can be particularly effective [3] [5].
To systematically diagnose the source of variability in your Ca-AKG production, you can follow the investigative workflow below. This diagram outlines a step-by-step process, from initial assessment to targeted investigation.
I hope this structured guide provides a solid foundation for troubleshooting variability in your Ca-AKG production. The principles of rigorous raw material control, defined processes, and specific analytics are universally applicable.
Ca-AKG has broad roles in metabolism and cellular signaling. The table below summarizes key compatibility and interaction points.
| Aspect | Compatibility & Interaction Notes | Supporting Evidence / Mechanisms |
|---|---|---|
| General Safety | Considered safe; no significant adverse effects at doses up to 4.5 g/day for 3 years or 6 g/day for 6 months in human studies [1] [2]. Minor gastrointestinal issues (nausea, diarrhea) reported [2]. | |
| Drug Interactions | Theoretical interaction with blood pressure medications; may cause an unsafe drop in blood pressure [2]. | Potential vasodilatory or lipid-lowering effects [3]. |
| Supplement Interactions | High doses of magnesium supplements not recommended [2]. | Mouse study suggested combined toxicity for colon cancer cells [2]. |
| Key Metabolic Pathways | Involved in mTOR signaling, epigenetic regulation, and nitrogen metabolism [4] [3] [5]. | • mTOR Pathway: AKG can inhibit ATP synthase, indirectly influencing mTOR activity (see pathway diagram) [4] [6]. • Epigenetics: Serves as a co-substrate for TET DNA demethylases [7]. • Nitrogen Metabolism: Acts as a nitrogen scavenger in the urea cycle [3]. | | Synergistic Potential | Preclinical evidence for combining with bone repair materials to enhance osteogenesis [8]. | In a calcium phosphate cement composite, Ca-AKG improved the osteogenic microenvironment by reducing oxidative stress and inflammation via the PI3K/AKT pathway [8]. |
For reliable and reproducible results, consider these research-grade dosing and administration guidelines.
| Model System | Recommended Dosage & Form | Administration Protocol | Key Experimental Outcomes |
|---|---|---|---|
| Humans (Clinical Trial) | 1 g/day of sustained-release Ca-AKG [7]. | Oral administration for 6 months with a 3-month follow-up [7]. | Primary outcome: Change in DNA methylation age. Secondary: Inflammatory markers, muscle strength, aerobic capacity [7]. |
| Mice (Aging Study) | 2% (w/w) Ca-AKG in diet [5]. | Dietary supplementation starting at middle-age (approx. 18 months). | Extended healthspan and lifespan, reduced frailty, lower systemic inflammation [5]. |
| In Vitro / Cell Culture | Varies; use cell-permeable esters (e.g., dimethyl-AKG) for higher bioavailability [9]. | Dose-ranging studies required. Typical concentrations in literature range from µM to mM. | Modulated mTOR signaling, promoted osteogenic differentiation, reduced oxidative stress [4] [8]. |
This pathway is crucial for understanding Ca-AKG's role in cellular metabolism and its potential therapeutic applications, particularly in neurodegeneration [4] [6].
The table below summarizes the dosing regimens, models, and outcomes reported in recent preclinical studies.
| Animal Model | Route of Administration | Reported Dosage & Regimen | Primary Outcome / Association | Citation (Source) |
|---|---|---|---|---|
| Aging Mice (General) | Dietary Supplementation | Included in diet for lifespan studies | Extended median lifespan; compressed morbidity; delayed onset of age-related conditions [1] [2]. | |
| Osteoarthritis (OA) Mouse Model | Intra-articular Injection | Specific dosage not detailed in results; single or limited injections [1]. | Reduced cartilage degradation and improved histological scores [1]. | |
| Skeletal Muscle Injury (Aging Mice) | Intraperitoneal (IP) Injection | Administered before injury and on days 1, 3, and 5 post-injury [3]. | Increased muscle satellite cells (MuSCs); reduced fibrosis; larger regenerating muscle fibers [3]. | |
| Postmenopausal Osteoporosis (Human) | Oral Supplementation | 6 grams per day for 6 months [4]. | Increased bone mass density by ~2%; reduced bone resorption markers [4]. |
Here are answers to common experimental design questions based on current evidence.
Q: What is the most effective route of administration for Ca-AKG?
Q: How do I determine the correct dosage for my specific animal model?
Q: My experiment isn't showing the expected results. What could be wrong?
For researchers aiming to systematically optimize a Ca-AKG dosing regimen, the following workflow is recommended.
When planning your experiments, it is critical to be aware of the current limitations in the field:
Here are answers to common questions researchers might have when working with Ca-AKG.
Q1: What is the primary stability advantage of using the calcium salt form of AKG? The calcium salt form (Ca-AKG) is generally preferred over other forms, such as plain alpha-ketoglutaric acid, due to its enhanced stability and bioavailability [1]. This improved stability makes it more suitable for storage and use in experimental settings, ensuring the integrity of the compound before it is introduced into a biological system or buffer.
Q2: How does pH and buffering capacity affect aggregation in systems relevant to AKG research? While direct studies on AKG are not available, research on similar systems highlights the critical importance of pH and buffering capacity. A study on α-synuclein aggregation showed that the presence or absence of buffering capacity in the solution drastically altered aggregation patterns [2].
Implication for your experiment: This underscores that your choice of buffer and its capacity at the target pH is crucial for reproducing results and preventing aberrant aggregation in your experimental systems.
Q3: Are there strategies to maintain a stable concentration of AKG in experimental systems? Yes, a key strategy is the use of sustained-release formulations. Standard, "immediate-release" Ca-AKG can cause a rapid spike in concentration, which may not be ideal for all experimental setups [3].
Research into sustained-release compositions has utilized controlled-release matrices, such as hydroxypropylmethylcellulose (HPMC), to modulate the release rate of Ca-AKG [3]. This approach can help maintain more consistent levels, better mimic physiological conditions, and reduce the frequency of dosing in in vivo studies. The molecular weight of HPMC can be selected to fine-tune the release profile [3].
The following table summarizes key experimental details from recent studies that administered Ca-AKG to mouse models, providing a reference for your own experimental design.
| Study Focus | Model Used | Ca-AKG Administration | Key Findings Related to Intervention |
|---|---|---|---|
| Neurodegeneration [4] | A53T α-synuclein transgenic mice; mice with AAV-loaded human α-synuclein | Diet-based, provided as calcium salt (Ca-AKG). | Ameliorated α-synuclein pathology, rescued dopaminergic neuron degeneration, modulated microglial function via C1q, and affected gut-brain axis. |
| Aging & Frailty [1] | Aging mice | Diet-based, specific form: Calcium AKG. | Suppressed frailty and extended lifespan; mechanisms include anti-oxidative stress and regulation of mTOR signaling. |
For the neurodegenerative disease study summarized above, the experimental workflow can be visualized as follows. This diagram outlines the key steps from model preparation to mechanistic analysis.
Here is a guide to help you anticipate and address potential issues in your Ca-AKG experiments.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High variability in results | Unstable pH due to insufficient buffering capacity in the solution [2]. | Validate your buffer's capacity at the working pH. Use a buffer with adequate pKa and concentration. |
| Rapid clearance or short exposure | Use of immediate-release Ca-AKG formulation leading to spikes [3]. | For in vivo studies, consider a sustained-release formulation [3]. For cell studies, frequent re-dosing or continuous delivery systems may be needed. |
| Unexpected aggregation | Solution conditions (pH, ionic strength) are near the isoelectric point of proteins in the system [2]. | Characterize the pI of key biological components in your system and adjust pH accordingly. Ensure consistent buffering. |
| Low observed bioactivity | The AKG may not be effectively reaching the cellular target. | Confirm the use of a bioavailable form like Ca-AKG [1]. Verify concentration and exposure time in your assay. |
The table below summarizes the core biological roles and potential therapeutic applications of Ca-AKG as identified in recent scientific literature.
| Biological Process / Disease Model | Potential Efficacy / Role of Ca-AKG | Key Findings / Proposed Mechanism | Relevant Study Models |
|---|
| Aging & Healthspan | Reduces DNA methylation age, extends lifespan, compresses morbidity [1] [2]. | - 8-year reduction in biological age (DNAm age) after ~7 months in humans [2].
For a deeper dive, the following table outlines the experimental methodologies and specific quantitative outcomes from key studies.
| Study Focus | Experimental Protocol Summary | Key Quantitative Results |
|---|
| Human Aging (Epigenetic Clock) | Design: Retrospective analysis of 42 healthy adults taking a Ca-AKG formulation (Rejuvant) [2]. Duration: Average of 7 months (range 4-10 months) [2]. Methodology: DNA methylation (DNAm) biological age measured at baseline and end of treatment using the TruAge test [2]. | - Average 8-year decrease in biological age (p=6.538x10-12) [2].
The pleiotropic effects of Ca-AKG are linked to its role as a key metabolic intermediate and a co-factor for several important enzymes. The diagram below synthesizes its primary molecular mechanisms as described in the literature [1] [5] [6].
For pharmaceutical analysis, regulatory authorities require analytical methods to be validated to ensure they are suitable for their intended purpose [1] [2]. The table below outlines the core parameters you must establish for a validation study.
| Validation Parameter | What It Demonstrates | Typical Experimental Approach & Acceptance Criteria |
|---|---|---|
| Specificity / Selectivity [1] [3] [2] | The method can distinguish the analyte from other components. | Analyze blank, placebo, and sample. Check for baseline separation of the analyte peak from any impurities. Peak purity tools (PDA or MS) are often used [2]. |
| Linearity & Range [1] [3] | The test results are directly proportional to analyte concentration within a given range. | Prepare and analyze analyte at 5+ concentration levels (e.g., 50-150% of target). The correlation coefficient (r) should be >0.999 [1] [3]. |
| Accuracy [1] [3] [2] | The closeness of results to the true value. | Spike a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%). Report % recovery (often 98-102% for assay) [3] [2]. |
| Precision [1] [2] | The closeness of a series of measurements. | Repeatability: 6 injections of a standard, RSD < 1-2% [2]. Intermediate Precision: Same test on different days/analysts; RSD < 2-3% [1]. | | Limit of Detection (LOD) & Quantitation (LOQ) [1] [3] | The lowest amount of analyte that can be detected or quantified. | Based on signal-to-noise ratio: LOD ~ 3:1, LOQ ~ 10:1. LOQ should also be precise (RSD < 10%) [3]. | | Robustness [4] [2] | The method's reliability under deliberate, small changes in parameters. | Intentional variations in flow rate, mobile phase pH, column temperature, etc. System suitability must still be met [2]. |
The following workflow diagrams the process from initial method development through to validation, which is critical for ensuring the generation of reliable data.
Once a satisfactory separation is achieved, the formal validation process begins. This should be conducted according to a pre-approved protocol [2].
While HPLC-UV is the workhorse for purity analysis, other techniques can be used in conjunction for a more comprehensive profile.
Since a direct method for Ca-AKG was not found, here is a practical approach to develop and validate one:
| Compound | Primary Proposed Mechanism(s) | Key Evidence Level | Reported Longevity Outcomes |
|---|
| Ca-AKG | - Intermediate in Krebs cycle, signaling molecule [1] [2]
Ca-AKG's geroprotective action is primarily linked to its role as a key metabolite. It demonstrates a multi-faceted mechanism, while other compounds target more specific pathways.
The following diagram integrates these primary mechanisms into a cohesive signaling pathway.
Supporting evidence for geroprotectors comes from standardized experiments, from in vitro studies to human clinical trials.
The "ABLE" trial is a key source of clinical data for Ca-AKG [1].
The workflow for this clinical trial is summarized below.
When evaluating these compounds, consider the following:
| Animal Model | Key Findings/Effects | Dosage | Experimental Duration | Primary Mechanisms Investigated | Reference |
|---|---|---|---|---|---|
| Aging Mice (general) | ↑ Median lifespan (16.6-19.7%), ↓ frailty, improved hair quality, ↓ spine curvature [1]. Compressed morbidity [2]. | 2% w/w in diet [2] | Up to 18 months (from 18 months of age) [1] | DNA methylation, reduction of pro-inflammatory cytokines (inflammaging) [2] [1]. | Asadi Shahmirzadi et al., 2020 [2] [1] |
| APP/PS1 Mice (Alzheimer's Disease model) | Rescued synaptic plasticity deficits (LTP), more effective in females. Facilitated synaptic tagging & capture [3]. | Not specified in abstract | Not specified in abstract | L-type calcium channels & calcium-permeable AMPA receptors; enhanced autophagy (increased LC3-II) [3]. | Aging Cell, 2025 [3] |
| OA Mouse Model (Osteoarthritis) | Reduced cartilage degradation, improved histological scores, ↓ oxidative stress, ↓ chondrocyte apoptosis [4]. | Intra-articular injection [4] | Not specified in abstract | Regulation of inflammation (NF-κB pathway), oxidative stress (Nrf2 pathway), mitochondrial function, autophagy, and ferroptosis [4]. | He et al., 2025 [4] |
| C. elegans | ↑ Lifespan by ~50%, delayed age-related loss of body movement [1]. | Not specified | Not specified | Inhibition of ATP synthase and TOR pathway [1]. | Chin et al., 2014 [1] |
For researchers, the methodological details and mechanistic insights are crucial. The following section outlines the experimental approaches and highlights the distinct pathways through which Ca-AKG exerts its effects.
Ca-AKG's benefits are mediated through context-specific mechanisms, as illustrated in the following pathways for Alzheimer's Disease and Osteoarthritis models.
Figure 1: Proposed neuroprotective pathway of Ca-AKG in an APP/PS1 Alzheimer's Disease mouse model. CP-AMPAR: Calcium-Permeable AMPA Receptor; LTCC: L-Type Calcium Channel; LTP: Long-Term Potentiation. Based on findings from Aging Cell, 2025 [3].
Figure 2: Multi-target mechanisms of Ca-AKG alleviating Osteoarthritis in a mouse model. ECM: Extracellular Matrix. Based on findings from He et al., 2025 and a 2025 review [4].